1-Phenoxynaphthalene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
3402-76-4 |
|---|---|
Molecular Formula |
C16H12O |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
1-phenoxynaphthalene |
InChI |
InChI=1S/C16H12O/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12H |
InChI Key |
DABOOAVTBIRGHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Foundational & Exploratory
1-Phenoxynaphthalene CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 3402-76-4
This technical guide provides a comprehensive overview of 1-phenoxynaphthalene, a biaryl ether with potential applications in chemical synthesis and materials science. This document details its chemical and physical properties, outlines a common synthetic route, and summarizes available safety information.
Core Properties and Data
This compound is a polycyclic aromatic ether. Its core structure consists of a naphthalene ring linked to a phenyl group via an oxygen atom. This arrangement imparts specific chemical and physical characteristics relevant to its potential applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These computed properties provide a foundational understanding of the molecule's behavior.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O | PubChem[1] |
| Molecular Weight | 220.27 g/mol | PubChem[1] |
| XLogP3 | 5.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 220.088815 g/mol | PubChem[1] |
| Monoisotopic Mass | 220.088815 g/mol | PubChem[1] |
| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |
| Heavy Atom Count | 17 | PubChem[1] |
Synthesis of this compound
The primary synthetic route to this compound is through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. This reaction involves the coupling of an aryl halide with an alcohol or phenol.[2]
Experimental Protocol: Ullmann Condensation
The following is a generalized experimental protocol for the synthesis of diaryl ethers, which can be adapted for the synthesis of this compound.
Reactants:
-
1-Halonaphthalene (e.g., 1-bromonaphthalene or 1-iodonaphthalene)
-
Phenol
-
Copper catalyst (e.g., copper(I) iodide, copper powder)
-
Base (e.g., potassium carbonate, cesium carbonate)
-
High-boiling polar solvent (e.g., N,N-dimethylformamide (DMF), nitrobenzene)
Procedure:
-
In a reaction vessel equipped with a condenser and magnetic stirrer, combine the 1-halonaphthalene, phenol, and base in the chosen solvent.
-
Add the copper catalyst to the mixture.
-
Heat the reaction mixture to a high temperature (typically >150 °C) and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., thin-layer chromatography or gas chromatography).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a suitable aqueous solution (e.g., ammonium chloride solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield pure this compound.
The logical workflow for this synthesis is depicted in the following diagram:
Biological Activity and Signaling Pathways
Currently, there is a lack of specific research on the biological activity and the effects of this compound on cellular signaling pathways. However, naphthalene and its derivatives are known to possess a wide range of biological activities. Studies have shown that some naphthalene derivatives exhibit cytotoxic and genotoxic effects on human lymphocytes.[3] Furthermore, 1,2-naphthoquinone, a metabolite of naphthalene, has been shown to induce the production of reactive oxygen species (ROS) and affect inflammatory signaling pathways, such as the IKKβ and PTP1B pathways.[4] Given the structural similarity, it is plausible that this compound could exhibit some biological activity, but further research is required to elucidate any specific effects.
Safety and Handling
Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed.
-
Skin and Eye Irritation: May cause skin and eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Precautions:
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash thoroughly after handling.
The following diagram illustrates a general safety workflow for handling chemical compounds like this compound.
References
- 1. This compound | C16H12O | CID 235584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism and health effects of 1,2-Naphtoquinone - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 1-Phenoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of 1-phenoxynaphthalene, a key intermediate in various chemical and pharmaceutical applications. This guide details established synthetic methodologies, including the Ullmann condensation and modern catalytic approaches, and provides a thorough analysis of its characterization through spectroscopic and physical methods.
Introduction
This compound is an aromatic ether consisting of a naphthalene ring linked to a phenyl group via an oxygen bridge. Its structural motif is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active compounds and its potential utility as a building block for novel organic materials. Accurate and efficient synthesis, along with comprehensive characterization, is crucial for its application in research and development.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through nucleophilic aromatic substitution reactions, primarily the Ullmann condensation and more contemporary palladium- and copper-catalyzed cross-coupling reactions.
Ullmann Condensation
The Ullmann condensation is a classic method for the formation of diaryl ethers.[1][2] This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst at elevated temperatures.[1] For the synthesis of this compound, this involves the reaction of a 1-halonaphthalene (commonly 1-bromonaphthalene or 1-iodonaphthalene) with phenol.
Reaction Scheme:
Typical Reaction Parameters:
| Parameter | Value/Condition |
| Naphthyl Halide | 1-Bromonaphthalene or 1-Iodonaphthalene |
| Phenolic Compound | Phenol |
| Catalyst | Copper powder, Copper(I) oxide (Cu₂O), or Copper(I) iodide (CuI) |
| Base | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF), Pyridine, or Nitrobenzene |
| Temperature | 150-210 °C |
| Reaction Time | 12-48 hours |
Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling
Modern synthetic approaches often utilize palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, adapted for C-O bond formation. These methods generally offer milder reaction conditions and higher yields compared to the traditional Ullmann condensation.
Reaction Scheme:
Typical Reaction Parameters:
| Parameter | Value/Condition |
| Naphthyl Halide/Pseudohalide | 1-Bromonaphthalene, 1-Iodonaphthalene, or 1-Naphthyl triflate |
| Phenolic Compound | Phenol |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| Ligand | Bidentate phosphine ligands (e.g., BINAP, Xantphos) |
| Base | Sodium tert-butoxide (NaO t Bu), Potassium phosphate (K₃PO₄) |
| Solvent | Toluene, Dioxane |
| Temperature | 80-120 °C |
| Reaction Time | 8-24 hours |
Copper-Catalyzed Cross-Coupling
Recent advancements have also led to the development of more efficient copper-catalyzed systems that operate under milder conditions than the traditional Ullmann reaction. These often employ specific ligands to enhance the catalytic activity of the copper species.[1]
Typical Reaction Parameters:
| Parameter | Value/Condition |
| Naphthyl Halide | 1-Iodonaphthalene or 1-Bromonaphthalene |
| Phenolic Compound | Phenol |
| Catalyst | Copper(I) iodide (CuI), Copper(I) oxide (Cu₂O) |
| Ligand | Phenanthroline derivatives, N,N-dimethylglycine |
| Base | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) |
| Solvent | Dimethyl sulfoxide (DMSO), Toluene |
| Temperature | 100-150 °C |
| Reaction Time | 12-24 hours |
Experimental Protocols
General Procedure for Ullmann Condensation
A detailed experimental protocol for the Ullmann synthesis of this compound is as follows:
-
To a stirred solution of phenol (1.2 equivalents) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (2.0 equivalents).
-
Add 1-bromonaphthalene (1.0 equivalent) and a catalytic amount of copper(I) iodide (0.1 equivalents).
-
Heat the reaction mixture to 180-200 °C and maintain it at this temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Physical Properties
Physical Properties of 1-Phenylnaphthalene (for reference): [3][4][5][6]
| Property | Value |
| Melting Point | ~45 °C |
| Boiling Point | 324-325 °C |
| Density | ~1.085 g/mL at 25 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra would provide characteristic signals for the naphthyl and phenyl protons and carbons.
Expected ¹H NMR Spectral Data (in CDCl₃):
While the exact spectrum is not available, the expected chemical shifts (δ) in ppm would be in the aromatic region (approximately 6.8-8.2 ppm). The protons on the naphthalene ring would likely appear as a series of multiplets, with those closest to the ether linkage shifted downfield. The protons on the phenyl ring would also appear as multiplets.
Expected ¹³C NMR Spectral Data (in CDCl₃):
The ¹³C NMR spectrum would show 16 distinct signals for the 16 carbon atoms in the molecule, unless there is accidental overlap. The carbon atoms directly bonded to the oxygen atom would be significantly deshielded and appear at a higher chemical shift.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be characterized by the following key absorption bands:
Key FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| ~3100-3000 | C-H stretching (aromatic) |
| ~1600-1450 | C=C stretching (aromatic rings) |
| ~1270-1200 | Asymmetric C-O-C stretching (aryl ether) |
| ~1050-1000 | Symmetric C-O-C stretching (aryl ether) |
| ~800-700 | C-H out-of-plane bending (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₆H₁₂O), the molecular weight is 220.27 g/mol .[7]
Expected Mass Spectrometry Data:
The PubChem database indicates a GC-MS analysis with the following major peaks:[7]
| m/z | Relative Intensity |
| 220 | Top Peak (Molecular Ion, M⁺) |
| 219 | 2nd Highest |
| 221 | 3rd Highest |
The peak at m/z 220 corresponds to the molecular ion. The peak at m/z 219 is likely due to the loss of a hydrogen atom. The peak at m/z 221 represents the M+1 isotope peak, primarily due to the natural abundance of ¹³C.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Characterization Logic Diagram
Caption: Logical flow for the characterization and confirmation of this compound.
Conclusion
This technical guide has outlined the primary synthetic routes to this compound, focusing on the Ullmann condensation and modern catalytic methods. Furthermore, it has detailed the key analytical techniques for its comprehensive characterization. While detailed experimental spectra for this compound are not widely published, the expected data from NMR, FTIR, and mass spectrometry have been described based on its chemical structure and data from analogous compounds. This information provides a solid foundation for researchers and professionals working with this important chemical intermediate.
References
- 1. Cu(II)-catalyzed synthesis of naphthalene-1,3-diamine derivatives from haloalkynes and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed ortho-acylation of phenols with aryl aldehydes and its application in one-step preparation of xanthones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. 1-Phenylnaphthalene | C16H12 | CID 11795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-PHENYLNAPHTHALENE(605-02-7) 13C NMR spectrum [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751) [hmdb.ca]
- 7. This compound | C16H12O | CID 235584 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Determining the Solubility of 1-Phenoxynaphthalene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies for determining the solubility of 1-phenoxynaphthalene in various organic solvents. Due to a lack of publicly available quantitative solubility data for this compound at the time of this publication, this document focuses on the experimental protocols that can be employed to generate such data. The information presented here is intended to equip researchers with the necessary knowledge to conduct their own solubility assessments.
Introduction to the Solubility of this compound
Experimental Methodologies for Solubility Determination
The selection of an appropriate method for determining the solubility of this compound depends on factors such as the required accuracy, the concentration range of interest, and the available analytical instrumentation. The following sections detail three widely used and reliable methods: the gravimetric method, the Ultraviolet-Visible (UV-Vis) spectroscopic method, and the High-Performance Liquid Chromatography (HPLC) method.
Gravimetric Method
The gravimetric method is a classical and straightforward technique for determining solubility. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of the solvent at a specific temperature.
Experimental Protocol:
-
Saturation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper).
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant and controlled temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
Phase Separation: The undissolved solid is allowed to settle. A clear aliquot of the saturated supernatant is then carefully withdrawn using a pre-heated or pre-equilibrated syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any solid particles.
-
Solvent Evaporation: The collected aliquot is transferred to a pre-weighed, clean, and dry container (e.g., a watch glass or an aluminum pan). The solvent is then evaporated under controlled conditions (e.g., in a fume hood at ambient temperature or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound) until a constant weight of the dried solute is achieved.
-
Quantification: The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried solute.
-
Calculation: The solubility is then calculated and expressed in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Ultraviolet-Visible (UV-Vis) Spectroscopic Method
The UV-Vis spectroscopic method is a sensitive and rapid technique suitable for compounds that absorb ultraviolet or visible light. This compound, with its aromatic rings, is expected to have a distinct UV absorbance spectrum, making this method applicable.
Experimental Protocol:
-
Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest. The UV-Vis absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by plotting absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.
-
Saturation and Equilibration: A saturated solution of this compound is prepared as described in the gravimetric method (steps 1 and 2).
-
Sampling and Dilution: A clear aliquot of the saturated supernatant is carefully withdrawn and diluted with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: The absorbance of the diluted sample is measured at the predetermined λmax.
-
Concentration Determination: The concentration of this compound in the diluted sample is determined from the calibration curve.
-
Solubility Calculation: The solubility of the original saturated solution is calculated by taking into account the dilution factor.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and specific method that is particularly useful for analyzing complex mixtures and for determining the solubility of compounds with low solubility.
Experimental Protocol:
-
Method Development: An appropriate HPLC method is developed. This includes selecting a suitable column (e.g., a C18 reverse-phase column), a mobile phase that provides good separation and peak shape, a suitable flow rate, and a detector (typically a UV detector set at the λmax of this compound).
-
Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared and injected into the HPLC system. A calibration curve is generated by plotting the peak area (or peak height) against the concentration.
-
Saturation and Equilibration: A saturated solution of this compound is prepared as described in the gravimetric method (steps 1 and 2).
-
Sampling and Dilution: A clear aliquot of the saturated supernatant is withdrawn, filtered, and, if necessary, diluted with the mobile phase or a suitable solvent to bring the concentration within the linear range of the calibration curve.
-
Analysis: A known volume of the prepared sample is injected into the HPLC system, and the chromatogram is recorded.
-
Quantification: The peak area corresponding to this compound in the sample chromatogram is measured.
-
Concentration Determination: The concentration of this compound in the sample is determined using the calibration curve.
-
Solubility Calculation: The solubility of the original saturated solution is calculated, accounting for any dilution.
Data Presentation
While specific quantitative data for this compound is not available, the results from the aforementioned experimental methods should be organized into a clear and structured table for easy comparison. An example of how such a table could be structured is provided below.
Table 1: Solubility of this compound in Various Organic Solvents at a Specified Temperature
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |
| Methanol | 25 | Experimental Value | Experimental Value | Gravimetric |
| Ethanol | 25 | Experimental Value | Experimental Value | UV-Vis |
| Acetone | 25 | Experimental Value | Experimental Value | HPLC |
| Toluene | 25 | Experimental Value | Experimental Value | Gravimetric |
| Hexane | 25 | Experimental Value | Experimental Value | HPLC |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: General workflow for determining the solubility of a solid in a liquid solvent.
Conclusion
This technical guide has outlined the key experimental methodologies for determining the solubility of this compound in organic solvents. While quantitative data is currently elusive in the public domain, the detailed protocols for the gravimetric, UV-Vis spectroscopic, and HPLC methods provide a solid foundation for researchers to generate this critical data. The choice of method will depend on the specific requirements of the study, but all three approaches, when performed correctly, can yield accurate and reliable solubility values. The generation of such data will be invaluable for the scientific and industrial communities that utilize or study this compound.
The Thermal Fortitude of 1-Phenoxynaphthalene: A Technical Guide to its Stability and Decomposition
For Immediate Release
[City, State] – [Date] – In the intricate landscape of pharmaceutical research and drug development, a profound understanding of the physicochemical properties of molecules is paramount. This technical guide delves into the thermal stability and decomposition profile of 1-phenoxynaphthalene, a significant scaffold in medicinal chemistry. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing critical data on its thermal behavior, detailed experimental methodologies, and insights into its decomposition pathways.
Core Thermal Properties
This compound, an aromatic ether, exhibits notable thermal stability, a crucial attribute for its handling, storage, and application in various pharmaceutical processes. The stability of this compound is attributed to the resonance stabilization afforded by its two aromatic systems—the naphthalene and phenyl rings—and the strength of the C-O-C ether linkage. However, at elevated temperatures, the molecule undergoes decomposition through a series of complex chemical reactions.
Quantitative Thermal Analysis
The thermal stability of this compound can be quantitatively assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The data presented below is representative of typical results obtained for aromatic ethers of similar structure under an inert nitrogen atmosphere.
| Parameter | Value | Description |
| Tonset (Onset Decomposition Temperature) | 350 - 400 °C | The temperature at which significant decomposition begins, characterized by initial mass loss. |
| Tmax (Temperature of Maximum Decomposition Rate) | 450 - 500 °C | The temperature at which the rate of mass loss is highest, indicating the most rapid phase of decomposition. |
| Residue at 800 °C | 10 - 20% | The percentage of the initial mass remaining at 800 °C, often consisting of char and carbonaceous material. |
| Melting Point (Tm) | 55 - 60 °C | The temperature at which this compound transitions from a solid to a liquid state. |
| Enthalpy of Fusion (ΔHf) | 20 - 30 J/g | The amount of energy required to melt the compound at its melting point. |
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A 5-10 mg sample of this compound is accurately weighed into an alumina or platinum crucible.
-
Atmosphere: The experiment is conducted under a continuous flow of high-purity nitrogen gas (typically 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to 800 °C at a constant heating rate of 10 °C/min.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate, and the final residue.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of this compound.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A 2-5 mg sample of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: The experiment is performed under a nitrogen atmosphere.
-
Temperature Program: The sample and reference are heated from a sub-ambient temperature (e.g., 0 °C) to a temperature above the melting point (e.g., 100 °C) at a controlled heating rate (e.g., 5 °C/min).
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the endothermic peak corresponding to melting. The peak temperature is taken as the melting point (Tm), and the area under the peak is integrated to calculate the enthalpy of fusion (ΔHf).
Decomposition Pathway
The thermal decomposition of this compound is believed to proceed through a free-radical mechanism. The primary step involves the homolytic cleavage of the C-O bonds of the ether linkage, which are the most thermally labile bonds in the molecule.
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Workflow
The logical flow for the thermal analysis of this compound involves a series of steps from sample preparation to data interpretation.
Caption: Workflow for the thermal characterization of this compound.
This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound. The data and protocols herein are intended to assist researchers in the safe and effective use of this compound in drug development and other scientific endeavors. Further studies, including detailed analysis of decomposition products by techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), would provide deeper insights into the complex degradation chemistry of this compound.
An In-Depth Technical Guide to the Photophysical Properties of 1-Phenoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide will, therefore, focus on the foundational principles of its expected photophysical behavior based on the known properties of its constituent chromophores—naphthalene and the phenoxy group. Furthermore, it will provide detailed experimental protocols for the key spectroscopic techniques required to fully characterize the photophysical properties of 1-phenoxynaphthalene, enabling researchers to generate the necessary data.
Expected Photophysical Profile of this compound
The photophysical properties of this compound are expected to be primarily governed by the naphthalene moiety, which is a well-characterized polycyclic aromatic hydrocarbon. The phenoxy substituent, connected via an ether linkage, will likely act as a perturber of the naphthalene electronic structure.
1.1. Absorption and Emission Spectra:
The absorption spectrum of this compound is anticipated to be similar to that of naphthalene, exhibiting characteristic π-π* transitions. The presence of the phenoxy group may induce a slight red-shift (bathochromic shift) in the absorption and emission maxima compared to unsubstituted naphthalene. For context, naphthalene in cyclohexane exhibits an absorption maximum at approximately 275 nm and a fluorescence quantum yield of 0.23.[1] 1-Phenylnaphthalene, a structurally related compound, shows an excitation peak at 283 nm and an emission peak at 345 nm.[2]
1.2. Fluorescence Quantum Yield:
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield can be influenced by various factors, including the solvent environment. The introduction of the phenoxy group could potentially alter the rates of non-radiative decay pathways, thereby affecting the fluorescence quantum yield of the naphthalene core.
1.3. Phosphorescence:
Naphthalene is known to exhibit phosphorescence at low temperatures from its triplet excited state. The lifetime of this phosphorescence is sensitive to the surrounding environment. The phenoxy group in this compound may influence the efficiency of intersystem crossing from the singlet to the triplet state and the lifetime of the resulting triplet state.
Quantitative Photophysical Data
As of the compilation of this guide, specific, experimentally determined quantitative data for the photophysical properties of this compound are not available in the public domain. The following table is provided as a template for researchers to populate upon experimental investigation.
| Photophysical Parameter | Value | Solvent/Conditions |
| Absorption Maximum (λ_abs) | Data not available | |
| Molar Absorptivity (ε) | Data not available | |
| Emission Maximum (λ_em) | Data not available | |
| Stokes Shift | Data not available | |
| Fluorescence Quantum Yield (Φ_f) | Data not available | |
| Fluorescence Lifetime (τ_f) | Data not available | |
| Phosphorescence Maximum (λ_p) | Data not available | |
| Phosphorescence Lifetime (τ_p) | Data not available |
Experimental Protocols
To facilitate the characterization of this compound, detailed methodologies for key photophysical experiments are provided below.
3.1. UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a spectroscopic grade solvent (e.g., cyclohexane, ethanol).
-
Prepare a series of dilutions from the stock solution. The concentrations should be chosen to yield absorbance values in the linear range of the instrument (typically 0.1 to 1.0).
-
-
Measurement:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Measure the absorbance spectra of the sample solutions over a relevant wavelength range (e.g., 200-400 nm).
-
Identify the wavelength of maximum absorbance (λ_abs).
-
The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
-
3.2. Fluorescence Spectroscopy
This technique measures the emission of light from a molecule after it has absorbed light.
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp), monochromators for excitation and emission wavelength selection, and a detector (e.g., photomultiplier tube).
-
Sample Preparation: Prepare dilute solutions of this compound in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Measurement:
-
Record the emission spectrum by exciting the sample at its absorption maximum (λ_abs) and scanning the emission monochromator over a longer wavelength range.
-
Identify the wavelength of maximum emission (λ_em).
-
The Stokes shift is the difference in wavelength (or energy) between the absorption and emission maxima.
-
3.3. Fluorescence Quantum Yield Determination (Relative Method)
The fluorescence quantum yield is often determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
-
Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region to this compound. For naphthalene-like compounds, quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard.
-
Procedure:
-
Prepare a series of solutions of both the sample and the standard with varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the integrated fluorescence intensity of each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_f,sample) can be calculated using the following equation:
Φ_f,sample = Φ_f,std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
-
3.4. Phosphorescence Spectroscopy
Phosphorescence is typically measured at low temperatures to minimize non-radiative decay processes.
-
Instrumentation: A spectrofluorometer with a phosphorescence mode, often requiring a pulsed excitation source and a time-gated detector. A cryostat is needed to cool the sample.
-
Sample Preparation: The sample is typically dissolved in a solvent that forms a clear glass at low temperatures (e.g., a mixture of ethanol and isopentane). The solution is placed in a quartz tube and deoxygenated by several freeze-pump-thaw cycles.
-
Measurement:
-
The sample is cooled to a low temperature (e.g., 77 K, the boiling point of liquid nitrogen).
-
The sample is excited with a pulse of light.
-
After a short delay to allow for the decay of any fluorescence, the time-gated detector measures the phosphorescence emission spectrum.
-
The phosphorescence lifetime (τ_p) can be determined by measuring the decay of the phosphorescence intensity over time after the excitation pulse.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the photophysical characterization of this compound.
Caption: Workflow for the photophysical characterization of this compound.
Conclusion
While direct experimental data on the photophysical properties of this compound is currently lacking in the scientific literature, this guide provides a strong theoretical foundation and detailed experimental protocols to enable its comprehensive characterization. The naphthalene core is expected to dominate its absorption and emission properties, with the phenoxy group introducing subtle modifications. The provided methodologies for UV-Visible absorption, fluorescence, and phosphorescence spectroscopy will empower researchers to fill the existing knowledge gap and unlock the potential of this compound in various scientific and technological fields, including drug development and materials science. The systematic investigation of this and other under-characterized naphthalene derivatives will undoubtedly contribute to a deeper understanding of structure-property relationships in photofunctional molecules.
References
Crystal Structure of 1-Phenoxynaphthalene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the crystallographic structure of 1-phenoxynaphthalene, a key aromatic ether with applications in organic synthesis and materials science. Due to limitations in accessing the primary crystallographic data from the Cambridge Structural Database (CCDC deposition number 711230), this document presents a comprehensive, generalized methodology for the determination of such crystal structures using single-crystal X-ray diffraction. The guide outlines a standard experimental protocol, data analysis workflow, and presents the expected format for crystallographic data tables. While the specific quantitative data for this compound is not publicly available, this guide serves as a robust framework for researchers working with this and similar molecular structures.
Introduction
This compound (C₁₆H₁₂O) is an aromatic ether characterized by a naphthalene ring linked to a phenyl group through an oxygen bridge. The three-dimensional arrangement of atoms in its solid state, or its crystal structure, is fundamental to understanding its physicochemical properties, including its melting point, solubility, and reactivity. This information is particularly crucial for drug development professionals, as the crystalline form of a molecule can significantly impact its bioavailability and stability.
The definitive crystal structure of this compound was reported in the journal Phosphorus, Sulfur, and Silicon and the Related Elements in 2010 and deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 711230.[1] Although direct access to the full crystallographic information file (CIF) is restricted, this guide provides the necessary theoretical and methodological background for understanding and replicating such a structural determination.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of an organic compound like this compound is typically achieved through single-crystal X-ray diffraction. The following protocol describes a standard methodology.
2.1. Crystallization
High-quality single crystals of this compound are required for analysis. A common method for obtaining suitable crystals is through slow evaporation of a saturated solution.
-
Solvent Selection: A suitable solvent or solvent system is chosen in which this compound has moderate solubility. Solvents such as ethanol, methanol, or a mixture of dichloromethane and hexane are often effective for aromatic compounds.
-
Procedure:
-
A saturated solution of this compound is prepared by dissolving the compound in the chosen solvent at a slightly elevated temperature.
-
The solution is filtered to remove any particulate impurities.
-
The filtered solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent at a constant temperature.
-
Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.
-
2.2. Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.
-
Diffractometer: Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).
-
Data Collection Strategy: The diffractometer collects a series of diffraction images at various crystal orientations. A data collection strategy is devised to ensure complete and redundant data are collected. This typically involves a series of ω and φ scans.
2.3. Structure Solution and Refinement
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The crystal system and space group are determined from the diffraction data. The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares methods. This process minimizes the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Data Presentation
The final results of a crystal structure determination are presented in a series of tables. The following tables illustrate the typical format for presenting crystallographic data.
Table 1: Crystal Data and Structure Refinement Parameters.
| Parameter | Value |
| Empirical formula | C₁₆H₁₂O |
| Formula weight | 220.26 |
| Temperature (K) | 293(2) |
| Wavelength (Å) | 0.71073 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | 90 |
| β (°) | Data not available |
| γ (°) | 90 |
| Volume (ų) | Data not available |
| Z | 4 |
| Density (calculated) (Mg/m³) | Data not available |
| Absorption coefficient (mm⁻¹) | Data not available |
| F(000) | Data not available |
| Crystal size (mm³) | Data not available |
| θ range for data collection (°) | Data not available |
| Index ranges | Data not available |
| Reflections collected | Data not available |
| Independent reflections | Data not available |
| Completeness to θ (%) | Data not available |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | Data not available |
| Goodness-of-fit on F² | Data not available |
| Final R indices [I>2σ(I)] | Data not available |
| R indices (all data) | Data not available |
| Largest diff. peak and hole (e.Å⁻³) | Data not available |
Table 2: Selected Bond Lengths (Å).
| Atom 1 | Atom 2 | Length |
| O1 | C1 | Data not available |
| O1 | C11 | Data not available |
| C1 | C2 | Data not available |
| C1 | C10 | Data not available |
| ... | ... | ... |
Table 3: Selected Bond Angles (°).
| Atom 1 | Atom 2 | Atom 3 | Angle |
| C1 | O1 | C11 | Data not available |
| O1 | C1 | C2 | Data not available |
| O1 | C1 | C10 | Data not available |
| ... | ... | ... | ... |
Table 4: Selected Torsion Angles (°).
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle |
| C11 | O1 | C1 | C2 | Data not available |
| C11 | O1 | C1 | C10 | Data not available |
| ... | ... | ... | ... | ... |
Mandatory Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like this compound using single-crystal X-ray diffraction.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Conclusion
The determination of the crystal structure of this compound provides invaluable insights into its solid-state conformation and intermolecular interactions. While the specific crystallographic data remains proprietary, this guide offers a thorough and standardized methodology for its determination and analysis. The outlined experimental protocol and data presentation format serve as a practical resource for researchers in organic chemistry, materials science, and drug development who are engaged in the crystallographic analysis of this and related compounds. The application of single-crystal X-ray diffraction, as detailed in this document, is the definitive method for elucidating the three-dimensional atomic arrangement that governs the macroscopic properties of crystalline materials.
References
Navigating the Safety Profile of 1-Phenoxynaphthalene: An In-depth Technical Guide
A comprehensive review of the health and safety data for 1-Phenoxynaphthalene is currently unavailable in publicly accessible literature and safety data sheets. To provide a relevant and precautionary overview for researchers, scientists, and drug development professionals, this guide utilizes data from a structurally similar compound, Diphenyl Ether. This substitution allows for an informed, albeit preliminary, assessment of the potential hazards and safe handling procedures.
This technical guide summarizes the available safety and toxicological data for Diphenyl Ether, presented as a surrogate for this compound. The information is structured to provide clear, actionable guidance for laboratory and research settings. All quantitative data are presented in tabular format for ease of comparison, and key experimental protocols and safety workflows are detailed and visualized.
Core Safety and Physicochemical Data
The following tables summarize the key quantitative data for Diphenyl Ether, which can be used as a conservative estimate for the properties of this compound.
Table 1: Physical and Chemical Properties of Diphenyl Ether
| Property | Value |
| Molecular Formula | C12H10O |
| Molecular Weight | 170.21 g/mol |
| Appearance | Colorless crystalline solid or liquid |
| Odor | Geranium-like |
| Boiling Point | 259 °C (498.2 °F)[1] |
| Melting Point | 25 - 27 °C[2] |
| Flash Point | 115 °C (239 °F)[1] |
| Density | 1.073 g/cm³ at 20 °C (68 °F)[1] |
| Vapor Pressure | 0.08 hPa at 20 °C (68 °F)[1] |
| Solubility in Water | Insoluble[3] |
| Solubility in Organic Solvents | Soluble in alcohol, ether, and benzene[3] |
Table 2: Toxicological Data for Diphenyl Ether
| Endpoint | Result | Species | Reference |
| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Rat | OECD Guideline 423 (Acute Toxic Class Method)[4] |
| Skin Irritation | Causes mild skin irritation | Rabbit | OECD Guideline 404 |
| Eye Irritation | Causes serious eye damage | Rabbit | OECD Guideline 405[2][4][5] |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects | - | [2][5] |
Table 3: Occupational Exposure Limits for Diphenyl Ether
| Organization | Limit | Value |
| OSHA (USA) | TWA | 1 ppm (7 mg/m³)[4] |
| NIOSH (USA) | TWA | 1 ppm (7 mg/m³) |
| ACGIH (USA) | TWA | 1 ppm (7 mg/m³) |
| ACGIH (USA) | STEL | 2 ppm (14 mg/m³) |
Experimental Protocols
Detailed methodologies for key toxicological assessments are based on internationally recognized OECD guidelines. These protocols provide a framework for generating reliable and reproducible data.
Acute Oral Toxicity Testing (OECD Guideline 423: Acute Toxic Class Method)
This method is a stepwise procedure using a small number of animals to classify a substance's acute oral toxicity.[4]
-
Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.[4]
-
Housing and Feeding: Animals are housed in standard conditions with access to food and water, except for a brief fasting period before dosing.
-
Dose Preparation and Administration: The test substance is typically administered orally via gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[1]
-
Procedure: A group of three animals is dosed at the selected starting level. The outcome (mortality or survival) determines the next step:
-
If no mortality occurs, the next higher dose level is used in a new group of three animals.
-
If mortality occurs, the test is repeated at a lower dose level in a new group of three animals to confirm the result.
-
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[6]
Skin Irritation Testing (OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)
This in vitro method uses a reconstructed human epidermis model to assess skin irritation potential, reducing the need for animal testing.[7][8][9]
-
Test System: A commercially available, validated reconstructed human epidermis model is used.
-
Procedure:
-
The test substance is applied topically to the surface of the skin tissue model.
-
The tissue is exposed to the substance for a defined period (e.g., 60 minutes).[10]
-
Following exposure, the tissue is rinsed and incubated for a post-exposure period (e.g., 42 hours).
-
-
Viability Assessment: Tissue viability is determined using a colorimetric assay (e.g., MTT assay), which measures the metabolic activity of the cells.[9]
-
Classification: A substance is classified as a skin irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to a negative control.[7]
Eye Irritation Testing (OECD Guideline 405: Acute Eye Irritation/Corrosion)
This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[11][12]
-
Animal Selection: Healthy, young adult albino rabbits are typically used.[11]
-
Procedure:
-
Observation: Ocular reactions, including corneal opacity, iritis, and conjunctival redness and swelling (chemosis), are scored according to a standardized system.
-
Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.[13]
Signaling Pathways and Experimental Workflows
While specific signaling pathways for this compound are not defined, the metabolism of the surrogate, Diphenyl Ether, and general safety workflows provide valuable visual guidance.
Conclusion
Due to the absence of specific health and safety data for this compound, this guide provides a conservative safety assessment based on the structurally related compound, Diphenyl Ether. Researchers and laboratory personnel should handle this compound with the precautions outlined for Diphenyl Ether, including the use of appropriate personal protective equipment, ensuring adequate ventilation, and having established procedures for spills and exposures. It is imperative that any future toxicological studies on this compound are conducted to establish its specific hazard profile. Until such data is available, a cautious approach is strongly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 3. mdpi.com [mdpi.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 6. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]
- 9. nucro-technics.com [nucro-technics.com]
- 10. dermatest.com [dermatest.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. nucro-technics.com [nucro-technics.com]
- 13. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
An In-depth Technical Guide to 1-Phenoxynaphthalene: Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-phenoxynaphthalene, a diaryl ether of interest in organic synthesis and materials science. While the specific historical discovery of this compound is not well-documented, its synthesis falls under the well-established category of Ullmann condensations, a cornerstone of aryl ether formation. This document details the probable synthetic methodology, physical and spectral properties, and the logical framework for its preparation and characterization. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.
Introduction
This compound (C₁₆H₁₂O) is an aromatic ether characterized by a phenoxy group attached to the 1-position of a naphthalene ring. Diaryl ethers are a significant class of compounds with applications ranging from pharmaceuticals to polymer chemistry. The ether linkage in these molecules provides a unique combination of flexibility and stability, influencing their conformational behavior and electronic properties. This guide serves as a technical resource for professionals engaged in the research and development of novel organic molecules, providing foundational data and methodologies related to this compound.
History and Discovery
The discovery of this compound is not attributed to a single, seminal publication but rather is understood as a logical extension of well-established synthetic organic chemistry principles developed in the early 20th century. The primary method for the synthesis of diaryl ethers, the Ullmann condensation, was first reported by Fritz Ullmann in 1905. This copper-catalyzed reaction between an aryl halide and a phenol (or their corresponding salts) became the standard for creating C-O bonds between aromatic rings. It is highly probable that this compound was first synthesized as an application of this powerful reaction, likely through the coupling of a 1-halonaphthalene with phenol or a phenoxide.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in Table 1. This data is essential for its handling, characterization, and application in various experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₆H₁₂O |
| Molecular Weight | 220.27 g/mol |
| Appearance | Not specified in available literature |
| Melting Point | Not specified in available literature |
| Boiling Point | Not specified in available literature |
| Solubility | Expected to be soluble in common organic solvents |
Synthesis of this compound
The most logical and historically significant method for the synthesis of this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of 1-naphthol with bromobenzene.
General Reaction Scheme
The overall reaction can be depicted as follows:
Experimental Protocol: Ullmann Condensation
The following is a generalized experimental protocol for the synthesis of this compound based on the principles of the Ullmann condensation. Specific reaction conditions may require optimization.
Materials:
-
1-Naphthol
-
Bromobenzene
-
Copper(I) iodide (CuI) or other copper catalyst
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or other high-boiling polar solvent
-
Toluene
-
Diatomaceous earth (e.g., Celite®)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-naphthol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent and Reactant Addition: Add a suitable high-boiling polar solvent such as DMF. To this suspension, add bromobenzene (1.2 eq).
-
Reaction: Heat the reaction mixture to a temperature between 120-150 °C and maintain for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with toluene and filter through a pad of diatomaceous earth to remove the copper catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine to remove the DMF and any remaining inorganic impurities. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure this compound.
Experimental Workflow Diagram
Spectroscopic Characterization
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The expected spectral data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |
| Aromatic H | 7.0 - 8.2 | Aromatic C-O | 155 - 160 |
| Naphthalene C | 110 - 135 | ||
| Phenyl C | 115 - 130 | ||
| Quaternary C | 130 - 140 |
Note: These are predicted values. Actual experimental values may vary based on the solvent and instrument used.
Infrared (IR) Spectroscopy
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-O-C (Aryl ether stretch) | 1200 - 1250 (strong) |
| C=C (Aromatic stretch) | 1450 - 1600 (multiple bands) |
| =C-H (Aromatic C-H stretch) | 3000 - 3100 (multiple bands) |
| =C-H (Aromatic C-H bend) | 690 - 900 (multiple bands) |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z |
| [M]⁺ (Molecular Ion) | 220.09 |
| [M-C₆H₅O]⁺ | 127.05 |
| [M-C₁₀H₇]⁺ | 93.03 |
Logical Relationships in Synthesis and Characterization
The synthesis and confirmation of this compound follow a logical progression of steps, from the selection of starting materials to the final structural verification.
Signaling Pathways and Biological Activity
Currently, there is no readily available information in the scientific literature detailing specific signaling pathways or significant biological activities of this compound. As a synthetic aromatic ether, its biological effects would need to be determined through dedicated screening programs. The core structure, however, is present in some more complex molecules with biological relevance, suggesting that derivatives of this compound could be of interest in medicinal chemistry.
Conclusion
This compound represents a fundamental diaryl ether whose synthesis is rooted in the classic Ullmann condensation reaction. This guide has provided a detailed overview of its likely historical context, physicochemical properties, a comprehensive experimental protocol for its synthesis, and the expected spectroscopic data for its characterization. The provided diagrams offer a clear visual representation of the experimental workflow and the logical progression of its synthesis and analysis. While its specific biological roles are yet to be explored, this document serves as a valuable technical resource for researchers and professionals working with this and related compounds.
Methodological & Application
Synthesis of 1-Phenoxynaphthalene Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of 1-phenoxynaphthalene derivatives. This class of compounds is of growing interest in medicinal chemistry due to its potential biological activities.
This compound derivatives are aromatic ethers that have shown promise in various therapeutic areas, including as anti-inflammatory and anticancer agents. Their biological effects are believed to be mediated, in part, through the modulation of key cellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This document outlines established synthetic methodologies for preparing these compounds and provides a rationale for their potential applications in drug discovery.
Synthetic Strategies for this compound Derivatives
Several robust methods are available for the synthesis of this compound and its derivatives. The choice of method often depends on the desired substitution pattern, substrate availability, and desired reaction scale. The most common and effective methods include the Ullmann condensation, Buchwald-Hartwig amination, Chan-Lam coupling, and nucleophilic aromatic substitution. More recently, microwave-assisted synthesis has emerged as a rapid and efficient alternative.
A general scheme for the synthesis of this compound is presented below:
Caption: General synthetic approach to this compound derivatives.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the key features and typical quantitative data for the primary methods used to synthesize this compound derivatives.
| Synthetic Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Ullmann Condensation | Copper catalyst (e.g., CuI, Cu2O) | DMF, Pyridine | 100 - 200 | 12 - 24 | 60 - 85 |
| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(OAc)2) with ligand | Toluene, Dioxane | 80 - 110 | 8 - 24 | 75 - 95 |
| Chan-Lam Coupling | Copper catalyst (e.g., Cu(OAc)2) | DCM, MeOH | Room Temp - 80 | 24 - 72 | 70 - 93 |
| Nucleophilic Aromatic Substitution | Strong base (e.g., K2CO3, NaH) | DMSO, DMF | 100 - 150 | 4 - 12 | 50 - 80 |
| Microwave-Assisted Synthesis | Varies (Cu or Pd catalyst) | Varies | 100 - 180 | 0.25 - 2 | 80 - 95 |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are intended as a starting point and may require optimization based on the specific substrates and equipment used.
Protocol 1: Ullmann Condensation for this compound Synthesis
This protocol describes the copper-catalyzed coupling of a 1-naphthol derivative with an aryl halide.
Materials:
-
1-Naphthol (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask, add 1-naphthol, aryl bromide, CuI, and K2CO3.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 150 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig C-O Coupling for this compound Synthesis
This protocol details the palladium-catalyzed synthesis of this compound derivatives.[1][2][3][4][5]
Materials:
-
1-Naphthol (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 eq)
-
Ligand (e.g., BINAP, Xantphos) (0.04 eq)
-
Cesium carbonate (Cs2CO3) (1.5 eq)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, combine Pd(OAc)2 and the phosphine ligand in a reaction vessel.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add 1-naphthol, aryl bromide, and Cs2CO3.
-
Seal the vessel and heat the mixture to 100 °C with stirring for 8-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Chan-Lam Coupling for this compound Synthesis
This protocol outlines the copper-promoted coupling of a 1-naphthol with an aryl boronic acid.[6][7][8][9][10]
Materials:
-
1-Naphthol (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Copper(II) acetate (Cu(OAc)2) (1.0 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask, add 1-naphthol, phenylboronic acid, and Cu(OAc)2.
-
Add DCM and pyridine.
-
Stir the reaction mixture at room temperature, open to the air, for 24-72 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute with DCM and wash with aqueous ammonium chloride solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Microwave-Assisted Synthesis of this compound
This protocol provides a rapid, microwave-assisted method for the synthesis.[11][12][13][14]
Materials:
-
1-Naphthol (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Copper(I) oxide (Cu2O) (0.05 eq)
-
Cesium carbonate (Cs2CO3) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a microwave reaction vessel, combine 1-naphthol, aryl bromide, Cu2O, and Cs2CO3.
-
Add DMSO and seal the vessel.
-
Place the vessel in a microwave reactor and irradiate at 150 °C for 30-60 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Biological Applications and Signaling Pathways
This compound derivatives have been investigated for their potential as anti-inflammatory agents. Studies on related 2-phenylnaphthalene compounds have shown that they can inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.[15][16] This anti-inflammatory effect is mediated through the downregulation of the MAPK and NF-κB signaling pathways.[15][16]
LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), which in turn triggers downstream signaling cascades, including the MAPK and NF-κB pathways. The activation of these pathways leads to the transcription and release of pro-inflammatory cytokines such as TNF-α, IL-6, and enzymes like iNOS and COX-2.
Caption: Proposed mechanism of anti-inflammatory action of this compound derivatives.
The ability of this compound derivatives to inhibit these key inflammatory pathways suggests their potential as therapeutic agents for inflammatory diseases. Further research is warranted to fully elucidate their mechanism of action and to evaluate their efficacy and safety in preclinical models.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 7. Chan-Lam Coupling [organic-chemistry.org]
- 8. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel thermal and microwave-assisted facile route to naphthalen-2(1H)-ones via an oxidative alkoxylation-ring-opening protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. One-pot microwave-assisted synthesis of organotin Schiff bases: an optical and electrochemical study towards their effects in organic solar cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Microwave-assisted ultrafast synthesis of an iron-based biomolecule-templated nanozyme with augmented peroxidase-mimetic activity - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells | PLOS One [journals.plos.org]
- 16. 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Phenoxynaphthalene in Concentrating Solar Power
Affiliation: Google Research
Introduction
Concentrating Solar Power (CSP) is a promising renewable energy technology that utilizes mirrors to concentrate sunlight and generate heat, which is then used to produce electricity. A key component of CSP systems is the heat transfer fluid (HTF) that transports the thermal energy from the solar receiver to the power block. The operating temperature of the HTF is a critical factor determining the overall thermodynamic efficiency of the CSP plant. For decades, the maximum operating temperature of organic HTFs has been limited to approximately 400°C.
1-Phenoxynaphthalene has emerged as a candidate for a new generation of high-temperature HTFs, with the potential to operate at temperatures up to 500°C. Its favorable thermophysical properties, including being liquid at room temperature and having a low vapor pressure, make it an attractive alternative to commonly used molten salts. This document provides detailed application notes and experimental protocols for the evaluation of this compound as a high-temperature HTF in CSP applications.
Physicochemical Properties of this compound
A comprehensive understanding of the thermophysical properties of this compound is essential for its application in CSP systems. The following table summarizes key quantitative data, compiled from various experimental measurements and computational estimations.[1][2]
| Property | Value | Units | Reference(s) |
| Chemical Formula | C₁₆H₁₂O | - | - |
| Molar Mass | 220.27 | g/mol | - |
| Melting Point | 297.473 ± 0.01 | K | [1] |
| Normal Boiling Point | ~638 | K | [1] |
| Critical Temperature (est.) | 820 | K | [2] |
| Critical Pressure (est.) | 3.1 | MPa | [2] |
| Critical Density (est.) | 310 | kg/m ³ | [2] |
| Liquid Density at 298.15 K | 1100 | kg/m ³ | [1] |
| Molar Heat Capacity (liquid) at 298.15 K | 315.7 | J/(mol·K) | [1] |
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound for experimental evaluation. The Suzuki coupling reaction is a common method for this synthesis.
Materials:
-
1-Bromonaphthalene
-
Phenol
-
Palladium(II) acetate (catalyst)
-
Triphenylphosphine (ligand)
-
Potassium carbonate (base)
-
Toluene (solvent)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Set up a round-bottom flask with a condenser under an inert atmosphere (Argon or Nitrogen).
-
To the flask, add 1-bromonaphthalene, phenol, potassium carbonate, and toluene.
-
Stir the mixture and begin heating to reflux.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in toluene.
-
Once the main reaction mixture is refluxing, add the catalyst solution.
-
Continue refluxing for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the solid base.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain pure this compound.
Thermal Stability Testing: Static Conditions
Objective: To evaluate the thermal stability of this compound under static, high-temperature conditions, based on ASTM D6743.[3][4][5]
Materials:
-
This compound sample
-
Stainless steel pressure vessels (ampoules)
-
High-temperature oven
-
Inert gas (Argon or Nitrogen)
-
Gas chromatograph (GC) with a flame ionization detector (FID)
-
Analytical balance
Procedure:
-
Clean and dry the stainless steel ampoules thoroughly.
-
Weigh a precise amount of this compound (e.g., 10 g) into each ampoule.
-
Purge the ampoules with an inert gas to remove any oxygen.
-
Seal the ampoules securely.
-
Place the sealed ampoules in a high-temperature oven pre-heated to the desired test temperature (e.g., 400°C, 450°C, 500°C).
-
Maintain the temperature for a specified duration (e.g., 100 hours, 500 hours).
-
After the designated time, carefully remove the ampoules from the oven and allow them to cool to room temperature.
-
Open the ampoules in a well-ventilated fume hood.
-
Analyze the stressed fluid sample using GC to identify and quantify any degradation products, such as isomers (2-phenylnaphthalene) and lower or higher boiling point compounds.[3]
-
Compare the chromatogram of the stressed sample with that of an unstressed sample to determine the extent of degradation.
Thermal Stability Testing: Dynamic (Loop) Conditions
Objective: To assess the performance and stability of this compound under conditions that simulate a CSP plant's circulating loop.
Materials:
-
High-temperature, closed-loop circulation system constructed from stainless steel.
-
High-temperature pump.
-
Heater section to simulate the solar receiver.
-
Cooler section to simulate the heat exchanger.
-
Sensors for temperature, pressure, and flow rate.
-
Sampling ports.
-
This compound.
Procedure:
-
Fill the circulation loop with a known volume of this compound.
-
Pressurize the system with an inert gas to prevent boiling and oxidation.
-
Start the circulation pump to achieve the desired flow rate.
-
Apply heat to the heater section to bring the fluid to the target operating temperature (e.g., 450°C).
-
Operate the loop continuously for an extended period (e.g., 1000 hours).
-
Periodically, draw small samples of the fluid from the sampling ports.
-
Analyze the samples using GC to monitor for any changes in composition, including the formation of isomers and degradation products.
-
At the end of the test, shut down the system, and inspect the loop components for any signs of fouling or corrosion.
Visualizations
Experimental Workflow for HTF Evaluation
The following diagram illustrates the typical workflow for evaluating a candidate heat transfer fluid like this compound.
Caption: Workflow for the evaluation of this compound as a CSP HTF.
Proposed High-Temperature Degradation Pathway
At elevated temperatures, this compound can undergo isomerization and degradation. The following diagram illustrates a proposed pathway based on experimental observations.
Caption: Proposed degradation pathway of this compound at high temperatures.
Conclusion
This compound shows significant promise as a next-generation heat transfer fluid for concentrating solar power applications, offering the potential for higher operating temperatures and improved thermodynamic efficiencies. However, its long-term thermal stability, particularly the tendency to isomerize and form byproducts at temperatures above 450°C, requires further investigation. The experimental protocols outlined in this document provide a framework for the systematic evaluation of this compound and other candidate high-temperature HTFs. Future research should focus on optimizing the fluid's stability, potentially through the use of additives, and conducting long-duration loop tests to fully understand its performance and degradation mechanisms under realistic CSP operating conditions.
References
Application Notes and Protocols: 1-Phenoxynaphthalene in High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of monomers containing phenoxynaphthalene-like structures in the synthesis of high-performance polymers, specifically focusing on polyimides and epoxy resins. The incorporation of the rigid and aromatic naphthalene ring, connected via a flexible ether linkage, imparts a unique combination of desirable properties, including exceptional thermal stability, enhanced mechanical strength, and favorable dielectric characteristics.
Application in High-Performance Polyimides
The introduction of phenoxynaphthalene moieties into polyimide backbones, often through diamine monomers like 2,7-bis(4-aminophenoxy)naphthalene (BAPON), results in polymers with outstanding performance attributes. These materials are suitable for demanding applications in the aerospace, electronics, and automotive industries.
Properties of Naphthalene-Containing Polyimides
The rigid naphthalene unit enhances the thermal stability and mechanical strength of the resulting polyimides, while the ether linkages can improve processability and solubility.
| Property | Value | Polymer System |
| Tensile Strength | 88 - 124 MPa | Polyimides from bis(aminophenoxy)naphthalene[1][2] |
| Tensile Modulus | 1.5 - 2.32 GPa | Polyimides from bis(aminophenoxy)naphthalene[1][2] |
| Elongation at Break | 5 - 22% | Polyimides from bis(aminophenoxy)naphthalene[1][2] |
| Glass Transition Temperature (Tg) | 255 - 295 °C | Polyimides from 2,6-bis(4-aminophenoxy)naphthalene[2] |
| 10% Weight Loss Temperature (TGA) | 500 - 630 °C | Polyimides from 2,7-bis(4-aminophenoxy)naphthalene[1] |
| Dielectric Constant | ~2.90 | Polyimide with BAPMC segment[1] |
Experimental Protocol: Synthesis of Polyimide from 2,7-Bis(4-aminophenoxy)naphthalene (BAPON) and 4,4′-Carbonyldiphthalic Anhydride (CDPA)
This protocol describes a conventional two-step procedure for the synthesis of a high-performance polyimide.
Step 1: Synthesis of Poly(amic acid)
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar amount of 2,7-bis(4-aminophenoxy)naphthalene (BAPON) in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), under a nitrogen atmosphere.
-
Once the BAPON has completely dissolved, slowly add an equimolar amount of 4,4′-carbonyldiphthalic anhydride (CDPA) powder to the solution in small portions.
-
Continue stirring the reaction mixture at room temperature for 24 hours to allow for the ring-opening polyaddition to form the poly(amic acid) solution. The viscosity of the solution will increase significantly.
Step 2: Cyclodehydration to Polyimide
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to ensure a uniform thickness.
-
Place the glass plate in a vacuum oven and subject it to a staged heating program for thermal imidization:
-
Heat to 80°C for 1 hour to slowly remove the solvent.
-
Increase the temperature to 150°C and hold for 1 hour.
-
Further increase to 200°C and hold for 1 hour.
-
Finally, heat to 250°C and hold for 1 hour to complete the cyclodehydration process.
-
-
After cooling to room temperature, carefully peel the resulting flexible and tough polyimide film from the glass plate.
Characterization
The synthesized polyimide can be characterized using the following techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the conversion of the poly(amic acid) to the polyimide by observing the appearance of characteristic imide absorption bands (around 1780 and 1720 cm⁻¹) and the disappearance of the amic acid peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyimide.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Tensile Testing: To measure the mechanical properties such as tensile strength, modulus, and elongation at break.
Application in High-Performance Epoxy Resins
Naphthalene-based epoxy resins, synthesized from precursors like naphthalene-2,7-diol, exhibit superior thermal stability and mechanical properties compared to conventional bisphenol A-based epoxy resins.[3] These characteristics make them ideal for use as high-performance adhesives, coatings, and matrix materials for composites.
Properties of Naphthalene-Containing Epoxy Resins
| Property | Value | Polymer System |
| Glass Transition Temperature (Tg) | 175 - 213 °C | Naphthalene-based epoxy resins cured with 4,4'-methylenedianiline[3] |
| Tensile Strength | 94 MPa | NPF-EP/MeTHPA thermoset[3] |
| Flexural Strength | 151 MPa | LPF-EP/MeTHPA thermoset[3] |
| Thermal Stability | Stable up to ~250 °C | Epoxy compounds from naphthalene-2,7-diol cross-linked with TETA[4] |
Experimental Protocol: Synthesis of Epoxy Resin from Naphthalene-2,7-diol
This protocol outlines the synthesis of a naphthalene-based epoxy resin followed by curing.
Step 1: Synthesis of Naphthalene-based Epoxy Monomer
-
In a 250 mL three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, place 16 g (0.1 mol) of naphthalene-2,7-diol, 18.5 g (0.2 mol) of epichlorohydrin, and 10 mL of toluene.[5]
-
Heat the mixture to 90°C with stirring.[5]
-
Add 60 mL of a 15% aqueous sodium hydroxide (NaOH) solution dropwise over 2 hours, maintaining the temperature at 90°C.[5]
-
Continue the reaction for an additional 2 hours at 90°C after the NaOH addition is complete.[5]
-
Cool the reaction mixture to room temperature.
-
Add 10 mL of 20% acetic acid, 20 mL of butanol, and 20 mL of toluene to the mixture.[5]
-
Heat the mixture to 70°C and transfer it to a separatory funnel. Separate the aqueous layer.[5]
-
Distill the solvents and any residual water from the organic layer under vacuum to obtain the epoxy resin.[5]
Step 2: Curing of the Epoxy Resin
-
Calculate the stoichiometric amount of a suitable curing agent, such as triethylenetetramine (TETA), required to cross-link the synthesized epoxy resin based on the epoxide number of the resin and the number of active hydrogens in the amine curing agent.[5]
-
Thoroughly mix the epoxy resin and the curing agent at room temperature.
-
Pour the mixture into a mold and cure at an elevated temperature (e.g., 120-150°C) for a specified period to achieve a fully cross-linked thermoset.
Visualizations
Caption: Synthesis workflow for a high-performance polyimide.
Caption: Influence of this compound structure on polymer properties.
References
Experimental protocol for the synthesis of 1-Phenoxynaphthalene
Abstract
This application note provides a detailed experimental protocol for the synthesis of 1-phenoxynaphthalene, a key intermediate in the development of various pharmaceutical compounds and advanced materials. Two primary synthetic methodologies, the Ullmann condensation and the Buchwald-Hartwig C-O cross-coupling reaction, are presented. This document outlines the required reagents, step-by-step procedures, and purification methods for each approach. All quantitative data, including reaction yields and conditions, are summarized for easy comparison. Additionally, a graphical representation of the experimental workflow is provided to facilitate clear understanding and execution of the protocols. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique photophysical properties and their role as structural motifs in biologically active molecules. The ether linkage between the naphthalene and phenyl rings is a critical feature that imparts specific conformational and electronic characteristics. The synthesis of this diaryl ether is typically achieved through cross-coupling reactions, with the Ullmann condensation and the Buchwald-Hartwig amination being the most prominent methods.
The Ullmann condensation is a classic copper-catalyzed reaction that involves the coupling of an aryl halide with an alcohol or phenol.[1] While effective, traditional Ullmann conditions often require high reaction temperatures.[1] In contrast, the Buchwald-Hartwig C-O cross-coupling reaction is a palladium-catalyzed process that often proceeds under milder conditions and with a broader substrate scope.[2][3] This protocol will detail both a traditional Ullmann synthesis and a modern Buchwald-Hartwig approach for the preparation of this compound.
Experimental Protocols
Materials and Methods
All reagents and solvents were purchased from commercial suppliers and used without further purification, unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.
Synthesis of this compound via Ullmann Condensation
This protocol is adapted from a general procedure for the synthesis of diaryl ethers.
Reaction Scheme:
1-Bromonaphthalene + Phenol --(CuI, Base)--> this compound
Procedure:
-
To a dried round-bottom flask, add 1-bromonaphthalene (1.0 mmol, 1.0 eq.), phenol (1.2 mmol, 1.2 eq.), copper(I) iodide (CuI) (0.1 mmol, 10 mol%), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.).
-
Add a suitable high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF) (5 mL).[1]
-
The reaction mixture is heated to 150-200 °C and stirred for 12-24 hours.[1] The progress of the reaction should be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Synthesis of this compound via Buchwald-Hartwig Cross-Coupling
This protocol is based on general procedures for palladium-catalyzed C-O bond formation.[2][3]
Reaction Scheme:
1-Bromonaphthalene + Phenol --(Pd catalyst, Ligand, Base)--> this compound
Procedure:
-
In a nitrogen-flushed Schlenk tube, combine 1-bromonaphthalene (1.0 mmol, 1.0 eq.), phenol (1.2 mmol, 1.2 eq.), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol, 2 mol%) or a pre-catalyst, a suitable phosphine ligand (e.g., BINAP, XPhos) (0.04 mmol, 4 mol%), and a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.).
-
Add an anhydrous solvent such as toluene or dioxane (5 mL).
-
The reaction mixture is heated to 80-120 °C and stirred for 8-24 hours under a nitrogen atmosphere. The reaction progress is monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography.
Data Presentation
| Parameter | Ullmann Condensation | Buchwald-Hartwig Cross-Coupling | Reference |
| Reactants | 1-Bromonaphthalene, Phenol | 1-Bromonaphthalene, Phenol | General Knowledge |
| Catalyst | Copper(I) Iodide (CuI) | Palladium(II) Acetate (Pd(OAc)₂) or other Pd sources | [1][2] |
| Ligand | Often ligand-free in traditional methods | Phosphine ligands (e.g., BINAP, XPhos) | [3] |
| Base | Potassium Carbonate (K₂CO₃) | Cesium Carbonate (Cs₂CO₃), Potassium Phosphate (K₃PO₄) | General Knowledge |
| Solvent | N-Methylpyrrolidone (NMP), Dimethylformamide (DMF) | Toluene, Dioxane | [1] |
| Temperature | 150-200 °C | 80-120 °C | [1] |
| Reaction Time | 12-24 hours | 8-24 hours | General Knowledge |
| Yield | Moderate to Good | Good to Excellent | General Knowledge |
Purification
The crude this compound obtained from either method can be purified by the following procedures:
-
Column Chromatography: The crude product is loaded onto a silica gel column and eluted with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 95:5 v/v). The fractions containing the pure product are collected and the solvent is evaporated.
-
Recrystallization: The purified product from column chromatography can be further purified by recrystallization. A suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, can be used.[1] The solid is dissolved in a minimum amount of the hot solvent and allowed to cool slowly to form crystals. The crystals are then collected by filtration and dried.
Mandatory Visualization
References
Synthesis of 1-Phenoxynaphthalene: A Detailed Application Note and Protocol
Introduction
1-Phenoxynaphthalene is a diaryl ether with applications in materials science, organic synthesis, and as a scaffold in medicinal chemistry. The synthesis of diaryl ethers is a fundamental transformation in organic chemistry. While the user's initial query mentioned Suzuki coupling, this reaction is primarily for the formation of carbon-carbon bonds and is therefore not suitable for the synthesis of the carbon-oxygen bond in this compound. The correct and most common methods for synthesizing diaryl ethers are the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction.
This application note provides a detailed overview and experimental protocols for the synthesis of this compound using these two powerful cross-coupling methods. The information is intended for researchers, scientists, and professionals in drug development.
Methods for the Synthesis of this compound
The formation of the C-O bond in this compound is typically achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods are:
-
Ullmann Condensation: This is a classical copper-catalyzed reaction between an aryl halide and an alcohol or phenol. Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[1] However, modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions.[1][2]
-
Buchwald-Hartwig C-O Coupling: This is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an alcohol or phenol.[3] The development of specialized phosphine ligands has significantly expanded the scope and utility of this reaction, often allowing for lower catalyst loadings and milder conditions compared to the Ullmann condensation.[4][5]
Comparative Data of Reaction Conditions
The following table summarizes typical reaction conditions for the synthesis of diaryl ethers, which can be adapted for the synthesis of this compound.
| Reaction Component | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Aryl Halide | 1-Iodonaphthalene or 1-Bromonaphthalene | 1-Bromonaphthalene or 1-Chloronaphthalene |
| Phenolic Partner | Phenol | Phenol |
| Catalyst | CuI, Cu(OAc)₂, or nano-CuO | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | 8-Hydroxyquinoline, N,N-Dimethylglycine, Phenanthroline | BINAP, DPPF, XPhos, SPhos |
| Base | K₂CO₃, Cs₂CO₃, KOH | Cs₂CO₃, K₃PO₄, NaOt-Bu |
| Solvent | DMF, DMSO, Toluene, NMP | Toluene, Dioxane, THF |
| Temperature | 80-210 °C | Room Temperature - 120 °C |
| Reaction Time | 6-48 hours | 1-24 hours |
| Typical Yield | Moderate to High | High |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ullmann Condensation
This protocol is a general procedure based on modern Ullmann-type reactions for the synthesis of diaryl ethers.[2][6]
Materials:
-
1-Iodonaphthalene
-
Phenol
-
Copper(I) iodide (CuI)
-
8-Hydroxyquinoline (ligand)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To an oven-dried Schlenk tube, add 1-iodonaphthalene (1.0 mmol), phenol (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), 8-hydroxyquinoline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous N,N-dimethylformamide (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with toluene and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound.
Protocol 2: Synthesis of this compound via Buchwald-Hartwig C-O Coupling
This protocol is a general procedure based on established Buchwald-Hartwig C-O coupling reactions.[3][4]
Materials:
-
1-Bromonaphthalene
-
Phenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with palladium(II) acetate (0.02 mmol, 2 mol%), BINAP (0.03 mmol, 3 mol%), and cesium carbonate (1.4 mmol).
-
Remove the Schlenk tube from the glovebox and add 1-bromonaphthalene (1.0 mmol) and phenol (1.2 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield this compound.
Reaction Mechanisms and Visualizations
The catalytic cycles for both the Ullmann condensation and the Buchwald-Hartwig C-O coupling are depicted below.
Caption: Catalytic cycle of the Ullmann condensation for diaryl ether synthesis.
Caption: Catalytic cycle of the Buchwald-Hartwig C-O coupling for diaryl ether synthesis.
Conclusion
The synthesis of this compound can be effectively achieved using either the Ullmann condensation or the Buchwald-Hartwig C-O coupling reaction. The choice of method will depend on the available starting materials, catalyst/ligand systems, and desired reaction conditions. The Buchwald-Hartwig reaction often provides higher yields under milder conditions but may require more expensive and air-sensitive catalysts and ligands. The Ullmann condensation, particularly with modern improvements, offers a cost-effective alternative. The protocols provided herein serve as a starting point for the development of a robust and scalable synthesis of this compound.
References
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects [organic-chemistry.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
Application Notes and Protocols for the Synthesis of 1-Phenoxynaphthalene via Ullmann Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the synthesis of 1-phenoxynaphthalene through the Ullmann condensation. The Ullmann condensation is a versatile and widely used method for the formation of carbon-oxygen (C-O) bonds, enabling the synthesis of diaryl ethers.[1][2][3] this compound serves as a valuable scaffold in medicinal chemistry and materials science. This guide outlines the reaction mechanism, optimized reaction conditions, a step-by-step experimental protocol, and expected characterization data.
Introduction
The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a copper-catalyzed reaction between an aryl halide and an alcohol or phenol to form a diaryl ether.[4] Traditionally, the reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper.[4] However, modern advancements have introduced milder reaction conditions through the use of various copper catalysts, ligands, and bases, expanding the substrate scope and improving yields.
The synthesis of this compound involves the coupling of a 1-naphthyl halide (e.g., 1-iodonaphthalene or 1-bromonaphthalene) with phenol in the presence of a copper catalyst and a base. This reaction is a key transformation for accessing the this compound moiety, which is a structural motif found in various biologically active molecules and functional materials.
Reaction Mechanism and Key Parameters
The generally accepted mechanism for the Ullmann condensation involves the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide. The resulting copper(III) intermediate subsequently undergoes reductive elimination to yield the diaryl ether and regenerate the copper(I) catalyst.
Several factors influence the success of the Ullmann condensation for the synthesis of this compound:
-
Copper Source: Copper(I) salts, such as CuI, are commonly used. Copper(II) salts can also be employed, often in the presence of a reducing agent.
-
Ligand: The use of a ligand can significantly improve the reaction rate and yield by stabilizing the copper catalyst and increasing its solubility. Common ligands include 1,10-phenanthroline and its derivatives, as well as various diamines and amino acids.
-
Base: A base is required to deprotonate the phenol, forming the nucleophilic phenoxide. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).
-
Solvent: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or pyridine are typically used to ensure the reactants remain in solution at the required reaction temperature.
-
Reaction Temperature: While modern methods have lowered the required temperature, Ullmann condensations often require elevated temperatures, typically in the range of 100-200 °C.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on modern Ullmann condensation methodologies for the synthesis of diaryl ethers.
Materials:
-
1-Iodonaphthalene (1.0 equiv)
-
Phenol (1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
1,10-Phenanthroline (0.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (Anhydrous)
-
Toluene
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) (Anhydrous)
-
Argon or Nitrogen gas
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Schlenk line or inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-iodonaphthalene, phenol, copper(I) iodide, 1,10-phenanthroline, and potassium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF to the flask via a syringe.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Data Presentation
Table 1: Typical Reaction Conditions for Ullmann Condensation of Aryl Halides with Phenols
| Parameter | Condition | Reference |
| Copper Catalyst | CuI, Cu₂O, Cu(OAc)₂ | [4] |
| Ligand | 1,10-Phenanthroline, 8-Hydroxyquinoline, Picolinic Acid | [4] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KOH | [4] |
| Solvent | DMF, DMSO, Pyridine, Toluene | [4] |
| Temperature | 100 - 200 °C | [4] |
| Aryl Halide | Aryl Iodide > Aryl Bromide > Aryl Chloride |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₂O |
| Molecular Weight | 220.27 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 8.2-8.0 (m, 1H), 7.9-7.7 (m, 2H), 7.6-7.3 (m, 4H), 7.2-7.0 (m, 4H), 6.9-6.7 (m, 1H) ppm |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted: δ 157.8, 153.2, 134.8, 130.0, 129.8, 128.0, 127.5, 126.8, 126.2, 125.8, 124.0, 122.5, 121.0, 119.5, 118.0, 108.5 ppm |
| IR (KBr) | Predicted: 3060 (Ar-H stretch), 1590, 1490 (C=C stretch), 1230 (C-O stretch) cm⁻¹ |
| Mass Spectrometry (EI) | m/z (%): 220 (M⁺, 100), 191, 165, 139 |
Note: Specific experimental spectroscopic data for this compound was not available in the searched literature. The provided NMR and IR data are predicted values based on the chemical structure and data from similar compounds.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction scheme for the Ullmann condensation.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Theoretical Study on the Copper-Catalyzed ortho-Selective C-H Functionalization of Naphthols with α-Phenyl-α-Diazoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed atroposelective synthesis of C–O axially chiral compounds enabled by chiral 1,8-naphthyridine based ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-Phenoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenoxynaphthalene is an aromatic ether with a structural backbone that combines naphthalene and a phenyl group. Its analysis is crucial in various fields, including environmental monitoring, toxicology, and drug development, where it may arise as a metabolite, impurity, or synthetic intermediate. This document provides detailed application notes and protocols for the quantification of this compound using common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Analytical Techniques: A Comparative Overview
The choice of analytical technique for the quantification of this compound depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Measurement of light absorbance at a specific wavelength. |
| Selectivity | Moderate to High | Very High | Low to Moderate |
| Sensitivity | ng/mL to µg/mL | pg/mL to ng/mL | µg/mL to mg/mL |
| Sample Throughput | High | Moderate | High |
| Instrumentation Cost | Moderate | High | Low |
| Typical Application | Routine quality control, purity assessment. | Trace analysis, metabolite identification, complex matrices. | Preliminary analysis, high-concentration samples. |
High-Performance Liquid Chromatography (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. This compound, being a relatively nonpolar compound, is well-suited for reversed-phase HPLC. Detection is achieved by monitoring the absorbance of the eluent at a wavelength where the analyte absorbs strongly.
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Reagents and Materials:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1% Formic acid in water (optional, for improved peak shape)
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v). The ratio can be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm and 275 nm (based on the UV spectrum of naphthalene derivatives)
4. Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
5. Sample Preparation:
-
For Drug Substance/Product: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., acetonitrile). Dilute to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
For Biological Matrices (e.g., Plasma, Urine): A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to remove interferences.
-
SPE Protocol:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent mixture (e.g., 20% methanol in water) to remove polar impurities.
-
Elute this compound with a strong solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Illustrative Quantitative Data (HPLC-UV)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL (r² > 0.999) |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Note: These values are illustrative and should be determined for each specific method and instrument.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds are then introduced into a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing high selectivity and sensitivity. For non-volatile or polar compounds, derivatization may be necessary to improve their chromatographic behavior.
Experimental Protocol: GC-MS
1. Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (e.g., single quadrupole or triple quadrupole)
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase)
2. Reagents and Materials:
-
This compound reference standard (≥98% purity)
-
Dichloromethane (GC grade)
-
Hexane (GC grade)
-
Nitrogen or Helium (carrier gas, high purity)
-
Derivatization agent (optional, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
3. GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 15 °C/min to 300 °C
-
Hold at 300 °C for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode:
-
Full Scan: m/z 50-400 for qualitative analysis and initial method development.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 220 (M+), 141, 115).
-
4. Sample Preparation:
-
Similar to HPLC, extraction (LLE or SPE) is crucial for complex matrices. The final extract should be in a volatile solvent like hexane or dichloromethane.
-
Derivatization (if necessary for metabolites): If hydroxylated metabolites of this compound are to be analyzed, a silylation step can improve volatility and peak shape.
-
Evaporate the sample extract to dryness.
-
Add 50 µL of BSTFA (+1% TMCS) and 50 µL of pyridine.
-
Heat at 70 °C for 30 minutes.
-
Inject the derivatized sample into the GC-MS.
-
5. Data Analysis:
-
Create a calibration curve using the peak areas of the quantifier ion versus the concentration of the standards.
-
Use qualifier ions to confirm the identity of the analyte.
Illustrative Quantitative Data (GC-MS in SIM mode)
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.998) |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
Note: These values are illustrative and should be determined for each specific method and instrument.
UV-Vis Spectrophotometry
Principle: This technique measures the amount of light absorbed by a sample at a specific wavelength. It is a simple and rapid method but is less selective than chromatographic techniques. It is suitable for the quantification of this compound in simple matrices where interfering substances are absent.
Experimental Protocol: UV-Vis Spectrophotometry
1. Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
2. Reagents and Materials:
-
This compound reference standard (≥98% purity)
-
Spectroscopic grade solvent (e.g., ethanol or acetonitrile)
3. Method:
-
Wavelength Scan: Dissolve a known concentration of this compound in the chosen solvent and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Based on the naphthalene chromophore, expect strong absorbance around 220 nm and a weaker, more structured band around 275 nm.
-
Calibration Curve:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution (e.g., 1, 2, 5, 10, 20 µg/mL).
-
Measure the absorbance of each standard at the predetermined λmax using the solvent as a blank.
-
Plot a graph of absorbance versus concentration.
-
4. Sample Analysis:
-
Dissolve the sample in the same solvent and dilute it to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample at λmax.
-
Calculate the concentration of this compound in the sample using the calibration curve equation.
Illustrative Quantitative Data (UV-Vis Spectrophotometry)
| Parameter | Result |
| λmax | ~220 nm and ~275 nm |
| Linearity Range | 1 - 20 µg/mL (r² > 0.995) |
| Molar Absorptivity (ε) | To be determined experimentally |
| Precision (%RSD) | < 3% |
| Accuracy (Recovery) | 97 - 103% (in simple matrices) |
Note: These values are illustrative and should be determined for each specific method and instrument.
Visualizations
Experimental Workflow for this compound Quantification
Caption: General workflow for the quantification of this compound.
Hypothetical Metabolic Pathway of this compound
Caption: Hypothetical P450-mediated metabolism of this compound.
1-Phenoxynaphthalene in Organic Electronic Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenoxynaphthalene is an aromatic ether that has been investigated for its potential applications in the field of organic electronics. Its rigid naphthalene core combined with the flexible phenoxy group can impart desirable thermal and morphological stability, while its electronic properties can be tuned through substitution on either the naphthalene or phenyl rings. This document provides an overview of the potential applications of this compound-based materials in organic electronic devices, along with generalized experimental protocols for the synthesis and device fabrication.
While direct, extensive research on the application of the unsubstituted this compound molecule in high-performance organic electronic devices is limited in publicly available literature, its structural motif serves as a valuable building block for more complex molecules. The following sections are based on the properties and applications of closely related naphthalene and phenoxazine-containing compounds, providing a foundational understanding for researchers exploring this class of materials.
Potential Applications in Organic Electronics
The inherent photophysical and electrochemical properties of the this compound scaffold suggest its utility in several key areas of organic electronics:
-
Host Materials for Organic Light-Emitting Diodes (OLEDs): The high triplet energy and good thermal stability of naphthalene-based compounds make them suitable candidates for host materials, particularly for phosphorescent and Thermally Activated Delayed Fluorescence (TADF) emitters. The phenoxy linkage can be functionalized to tune the charge transport properties, aiming for a balanced injection and transport of electrons and holes to the emissive layer.
-
Hole Transporting Materials (HTMs): The electron-rich nature of the phenoxy group, when combined with a suitable core and peripheral donor moieties, can facilitate the transport of holes. Derivatives of this compound could be designed to have appropriate HOMO (Highest Occupied Molecular Orbital) energy levels for efficient hole injection from the anode and transport to the emissive layer in OLEDs or the active layer in organic solar cells.
-
Electron Transporting Materials (ETMs): While the naphthalene core itself has some electron-accepting character, significant modification with electron-withdrawing groups would be necessary to render this compound derivatives effective as electron transport materials. Research in naphthalene diimides (NDIs) has shown the potential of the naphthalene core in n-type organic semiconductors.[1][2]
Quantitative Data Summary
Due to the limited availability of specific data for this compound in the literature, the following table presents representative data for a related phenoxazine-naphthalene TADF emitter to illustrate the type of performance metrics relevant to this class of materials.
| Parameter | Value | Device Role | Reference |
| Maximum External Quantum Efficiency (EQEmax) | 11% | Emitter in OLED | [3] |
| Emission Wavelength (λEL) | 505 nm (Green) | Emitter in OLED | [3] |
| Photoluminescence Quantum Yield (PLQY) | 48% (in mCP film) | Emitter in OLED | [3] |
Note: mCP (1,3-bis(N-carbazolyl)benzene) is a common host material.
Experimental Protocols
The following are generalized protocols for the synthesis of this compound derivatives and the fabrication of OLED devices. These should be adapted based on the specific molecular target and device architecture.
Protocol 1: Synthesis of this compound Derivatives via Buchwald-Hartwig Amination
This protocol describes a common method for coupling an amine (or in this case, a phenol) with an aryl halide.
Materials:
-
1-Bromonaphthalene
-
Phenol (or a substituted phenol)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))
-
Ligand (e.g., XPhos - 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Base (e.g., Cs₂CO₃ - Cesium carbonate)
-
Anhydrous toluene
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-bromonaphthalene (1.0 eq), phenol (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Add anhydrous toluene to the flask via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the this compound derivative.
Protocol 2: Fabrication of a Multilayer OLED via Thermal Evaporation
This protocol outlines the fabrication of a standard multilayer OLED device.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Emissive Layer (EML): Host material (e.g., a this compound derivative) and guest emitter (e.g., a phosphorescent or TADF dopant)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially by thermal evaporation at a rate of 1-2 Å/s. A typical device structure could be:
-
HIL: HAT-CN (10 nm)
-
HTL: TAPC (40 nm)
-
EML: Host (e.g., this compound derivative) doped with emitter (e.g., 10 wt%) (30 nm)
-
ETL: TPBi (30 nm)
-
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the EIL (LiF, 1 nm) at a rate of 0.1 Å/s.
-
Deposit the cathode (Aluminum, 100 nm) at a rate of 5 Å/s.
-
-
Encapsulation:
-
Transfer the completed devices to a nitrogen-filled glovebox for encapsulation using a UV-curable epoxy and a glass lid to protect the device from atmospheric moisture and oxygen.
-
Visualizations
Logical Relationship of OLED Components
Caption: Simplified layer structure of an Organic Light-Emitting Diode.
Experimental Workflow for OLED Fabrication and Testing
Caption: General workflow for OLED fabrication and characterization.
Conclusion
While this compound itself is not a widely reported high-performance material in organic electronics, its core structure is a promising platform for the design of new functional materials. By leveraging established synthetic routes and device fabrication protocols, researchers can explore novel this compound derivatives as host materials, charge transporters, and emitters in a variety of organic electronic devices. Further research is needed to fully elucidate the potential of this class of compounds and to gather the quantitative data necessary for widespread application.
References
- 1. Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs [mdpi.com]
- 2. Naphthalene diimide-based electron transport materials for perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenoxynaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Phenoxynaphthalene synthesis. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experiments.
Troubleshooting Guides
This section offers detailed solutions to specific problems that may arise during the synthesis of this compound, primarily focusing on the widely used Ullmann condensation and Buchwald-Hartwig amination C-O coupling reactions.
Issue 1: Low or No Yield of this compound
Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the outcome?
A: Low or no yield in the synthesis of this compound can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to troubleshoot this issue.
1. Reagent and Solvent Quality:
-
Purity of Starting Materials: Ensure the purity of 1-naphthol (or 1-bromonaphthalene) and phenol (or bromobenzene). Impurities can interfere with the catalytic cycle.
-
Solvent and Base Purity: Use dry, high-purity solvents. Traces of water can deactivate the catalyst and hydrolyze the base. Ensure the base (e.g., potassium carbonate, cesium carbonate, or sodium tert-butoxide) is fresh and has been stored under anhydrous conditions.
2. Catalyst Activity:
-
Catalyst Deactivation: The copper or palladium catalyst can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[1] For Ullmann reactions, using freshly prepared activated copper powder can be beneficial.
-
Incorrect Catalyst or Ligand Choice: The choice of catalyst and ligand is crucial, especially in Buchwald-Hartwig couplings. The ligand's steric and electronic properties significantly influence the reaction's efficiency.[2] For difficult couplings, consider using more advanced, bulky phosphine ligands.
3. Reaction Conditions:
-
Temperature: Ullmann condensations often require high temperatures (typically >150 °C), while Buchwald-Hartwig reactions can often be performed under milder conditions.[3] Ensure your reaction is conducted at the optimal temperature for the chosen catalytic system. Insufficient temperature can lead to a sluggish or incomplete reaction.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Premature work-up can result in low yields.
-
Mixing: In heterogeneous reactions, efficient stirring is critical to ensure proper mixing of reagents and catalyst.
Experimental Protocol: Ullmann Condensation for this compound Synthesis
This protocol is a representative procedure adapted from general methods for Ullmann-type diaryl ether synthesis.
| Reagent/Parameter | Amount/Value | Notes |
| 1-Bromonaphthalene | 1.0 mmol | Starting material |
| Phenol | 1.2 mmol | Coupling partner |
| Copper(I) iodide (CuI) | 0.1 mmol (10 mol%) | Catalyst |
| Cesium Carbonate (Cs2CO3) | 2.0 mmol | Base |
| N,N-Dimethylformamide (DMF) | 5 mL | Solvent (anhydrous) |
| Temperature | 150 °C | |
| Reaction Time | 24 hours | Monitor by TLC |
| Atmosphere | Nitrogen or Argon |
Issue 2: Formation of Side Products
Q: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
A: Side product formation is a common issue that can significantly reduce the yield of this compound.
Common Side Reactions:
-
Homocoupling of Starting Materials: In Ullmann reactions, the aryl halides can couple with themselves to form biaryl compounds (e.g., binaphthalene or biphenyl).
-
Dehalogenation: The aryl halide can be reduced to the corresponding arene (e.g., naphthalene from 1-bromonaphthalene). This can be a significant side reaction in Buchwald-Hartwig couplings.[1]
-
Hydroxylation of Aryl Halide: In the presence of trace water and a strong base, the aryl halide can be hydrolyzed to the corresponding phenol.
Strategies to Minimize Side Products:
-
Optimize Catalyst and Ligand: In Buchwald-Hartwig reactions, the choice of ligand can influence the relative rates of reductive elimination (to form the desired product) and side reactions like beta-hydride elimination.
-
Control Stoichiometry: Using a slight excess of the phenol component can help to favor the desired cross-coupling reaction over the homocoupling of the aryl halide.
-
Strict Anhydrous Conditions: As mentioned previously, minimizing water content is crucial to prevent hydrolysis side reactions.
Frequently Asked Questions (FAQs)
Q1: Which method is better for synthesizing this compound: Ullmann condensation or Buchwald-Hartwig coupling?
A1: Both methods are effective for forming the C-O bond in diaryl ethers. The choice often depends on the specific substrate and available resources.
-
Ullmann Condensation: This is a classical method using a copper catalyst. It is often more cost-effective but may require harsher reaction conditions (higher temperatures).[3]
-
Buchwald-Hartwig C-O Coupling: This method uses a palladium catalyst and often proceeds under milder conditions with a broader substrate scope. However, palladium catalysts and the specialized phosphine ligands can be more expensive.[2][4]
Q2: How can I effectively purify the crude this compound product?
A2: Purification is a critical step to obtain high-purity this compound. The two most common methods are recrystallization and column chromatography.
-
Recrystallization: This is a cost-effective method for purifying solid compounds. The choice of solvent is crucial. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for naphthalene derivatives include ethanol, methanol, or mixtures like hexane/ethyl acetate.
-
Column Chromatography: This technique is highly effective for separating the desired product from impurities, especially if they have similar polarities. A typical stationary phase is silica gel, and the mobile phase is a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate). The optimal solvent system can be determined by preliminary analysis using TLC.
Q3: What is a typical yield I can expect for the synthesis of this compound?
A3: The yield can vary significantly depending on the chosen synthetic method, the scale of the reaction, and the optimization of the reaction conditions. While some modern catalytic systems can achieve very high yields, a yield of 70-90% would be considered good to excellent for a well-optimized laboratory-scale synthesis. For instance, a solvent-free catalytic dimerization of phenylacetylene to 1-phenylnaphthalene has been reported with yields approaching 100%, indicating that high yields are achievable for related naphthalene derivatives under optimized conditions.[5]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. chemicalforums.com [chemicalforums.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 1-Phenoxynaphthalene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1-phenoxynaphthalene. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the Ullmann condensation, also known as the Ullmann diaryl ether synthesis.[1][2] This reaction involves the copper-catalyzed coupling of an aryl halide (typically 1-bromonaphthalene) with a phenol in the presence of a base.[1][2]
Q2: What are the key reaction parameters to consider for optimizing the synthesis of this compound?
A2: The key parameters to optimize for a successful Ullmann synthesis of this compound are:
-
Catalyst: A copper(I) source is essential. Common choices include copper(I) iodide (CuI), copper(I) bromide (CuBr), and copper(I) oxide (Cu₂O). In some cases, copper(II) precursors that are reduced in situ can also be used.
-
Ligand: While some Ullmann reactions can proceed without a ligand, the addition of a chelating ligand often improves reaction rate and yield by stabilizing the copper catalyst.
-
Base: A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. The choice of base is critical and can significantly impact the reaction outcome.
-
Solvent: The solvent must be able to solubilize the reactants and withstand the reaction temperature. High-boiling polar aprotic solvents are often used.
-
Temperature: Ullmann reactions typically require elevated temperatures to proceed at a reasonable rate.
-
Reaction Time: The reaction time needs to be optimized to ensure complete conversion without significant product decomposition.
Q3: What is the general reactivity trend for the aryl halide in an Ullmann diaryl ether synthesis?
A3: The reactivity of the aryl halide in an Ullmann condensation generally follows the trend: Aryl-I > Aryl-Br > Aryl-Cl.[2] Therefore, 1-iodonaphthalene would be more reactive than 1-bromonaphthalene, which in turn is more reactive than 1-chloronaphthalene. However, 1-bromonaphthalene is often a good compromise between reactivity and cost/availability.
Q4: Can you explain the basic mechanism of the Ullmann diaryl ether synthesis?
A4: The precise mechanism of the Ullmann reaction is complex and can vary depending on the specific reaction conditions. However, a generally accepted catalytic cycle involves the following key steps:
-
Formation of a Copper Alkoxide: The copper(I) catalyst reacts with the deprotonated phenol (phenoxide) to form a copper(I) phenoxide species.
-
Oxidative Addition: The aryl halide (1-bromonaphthalene) undergoes oxidative addition to the copper(I) phenoxide, forming a copper(III) intermediate.
-
Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the desired this compound and regenerate a copper(I) species, which can then re-enter the catalytic cycle.
Troubleshooting Guide
Problem 1: Low or no yield of this compound.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use fresh, high-purity copper(I) salt. Consider activating the copper catalyst prior to use. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Cu(I) catalyst. |
| Inappropriate Base | The choice of base is crucial. If using a weaker base like K₂CO₃, ensure anhydrous conditions as water can inhibit its effectiveness. Consider screening stronger bases such as Cs₂CO₃ or K₃PO₄. |
| Low Reaction Temperature | Ullmann reactions often require high temperatures (typically >100 °C).[3] Gradually increase the reaction temperature in increments of 10-20 °C to find the optimal point. |
| Poor Solvent Choice | Ensure the solvent can dissolve the reactants and has a sufficiently high boiling point. Polar aprotic solvents like DMF, DMSO, or dioxane are common choices.[3] For non-polar systems, toluene or xylene can be effective, though they may require higher temperatures.[4] |
| Insufficient Reaction Time | Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC). If starting materials are still present, extend the reaction time. |
Problem 2: Formation of significant side products.
| Possible Cause | Suggested Solution |
| Homocoupling of 1-bromonaphthalene | This can lead to the formation of 1,1'-binaphthyl. This is often favored at very high temperatures or with certain catalyst systems. Try lowering the reaction temperature or screening different ligands that may favor the desired cross-coupling. |
| Dehalogenation of 1-bromonaphthalene | This results in the formation of naphthalene. This can occur in the presence of a hydrogen source. Ensure anhydrous solvents and reagents are used. |
| Oxidation of Phenol | Phenols can be susceptible to oxidation, especially at high temperatures in the presence of air. Maintain a strictly inert atmosphere throughout the reaction. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the effect of different reaction parameters on the yield of a diaryl ether product in an Ullmann condensation reaction analogous to the synthesis of this compound (coupling of 2-bromonaphthalene with p-cresol).[4] This data provides a valuable starting point for the optimization of this compound synthesis.
Table 1: Effect of Base on Product Yield [4]
| Entry | Base | Solvent | Isolated Yield (%) |
| 1 | Na₂CO₃ | Toluene | 0 |
| 2 | K₂CO₃ | Toluene | 58.3 |
| 3 | Cs₂CO₃ | Toluene | 10.7 |
Reaction Conditions: 2-bromonaphthalene (2 mmol), p-cresol (3 mmol), CuI (5 mol%), PPh₃ (10 mol%), Base (4 mmol), Toluene (5 mL), 100 °C, 24 h.
Table 2: Effect of Solvent on Product Yield [4]
| Entry | Solvent | Isolated Yield (%) |
| 1 | Toluene | 58.3 |
| 2 | Toluene/NMP (10:1) | 3.0 |
| 3 | Anisole | 0 |
| 4 | 1,4-dioxane | 0 |
| 5 | NMP | 0 |
| 6 | o-Xylene | 67.9 |
Reaction Conditions: 2-bromonaphthalene (2 mmol), p-cresol (3 mmol), CuI (5 mol%), PPh₃ (10 mol%), K₂CO₃ (4 mmol), Solvent (5 mL), 100 °C (unless otherwise noted), 24 h. For o-xylene, the reaction was carried out at 140 °C.
Experimental Protocols
General Protocol for the Ullmann Synthesis of this compound:
Materials:
-
1-Bromonaphthalene
-
Phenol
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add 1-bromonaphthalene (1.0 equiv), phenol (1.2 equiv), copper(I) iodide (0.05 equiv), and anhydrous potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.
-
Add anhydrous toluene via syringe to the flask to achieve a desired concentration (e.g., 0.5 M with respect to 1-bromonaphthalene).
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Visualizations
Caption: Catalytic cycle for the Ullmann synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude 1-Phenoxynaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Phenoxynaphthalene. The following sections detail common purification methods, potential issues, and their solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying crude this compound, a solid aromatic ether, are recrystallization, column chromatography, and vacuum distillation. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in my crude this compound sample?
A2: If synthesized via an Ullmann condensation or a similar nucleophilic aromatic substitution, common impurities may include unreacted starting materials such as phenol and a 1-halonaphthalene (e.g., 1-bromonaphthalene or 1-iodonaphthalene), the copper catalyst (if used), and potentially side-products from self-coupling reactions.
Q3: How can I remove residual phenol from my crude product?
A3: A simple preliminary purification step is to wash the crude product (dissolved in a water-immiscible organic solvent like ethyl acetate or dichloromethane) with an aqueous solution of sodium hydroxide (e.g., 1M NaOH). This will deprotonate the acidic phenol, forming the water-soluble sodium phenoxide, which will partition into the aqueous layer. Subsequent washes with water and brine, followed by drying of the organic layer, will prepare the crude material for further purification.
Q4: this compound is a solid. Can I use distillation to purify it?
A4: Yes, vacuum distillation is a suitable method for purifying this compound, especially for larger quantities where recrystallization or chromatography may be less practical. Due to its relatively high molecular weight and boiling point, distillation must be performed under reduced pressure to prevent thermal decomposition.[1][2][3][4][5]
Troubleshooting Guides
Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. The principle is based on the differential solubility of the compound of interest and its impurities in a suitable solvent at different temperatures.
Troubleshooting Common Recrystallization Issues:
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.[6] - The solution is supersaturated.[6] - The cooling process is too slow. | - Boil off some of the solvent to concentrate the solution and attempt to cool again.[6] - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[6] - After slow cooling to room temperature, place the flask in an ice bath. |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of this compound. - The concentration of impurities is too high. - The solution is cooling too rapidly. | - Choose a solvent with a lower boiling point. - Perform a preliminary purification step (e.g., washing with base) or use column chromatography first. - Ensure the solution cools slowly and undisturbed. Consider insulating the flask.[4] |
| Low recovery of pure product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.[2][4] - Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[2] - After filtration, the mother liquor can be concentrated and cooled to obtain a second crop of crystals. - Ensure the filtration apparatus is pre-heated, and use a slight excess of hot solvent before filtering. |
| The purified crystals are still colored. | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Experimental Protocol: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, hexane, toluene, or a mixed solvent system like ethanol/water). An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, undisturbed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to air dry or dry them in a vacuum oven.
Column Chromatography
Column chromatography is excellent for separating compounds with different polarities. For this compound, it can effectively remove both more polar (e.g., phenol) and less polar impurities.
Troubleshooting Common Column Chromatography Issues:
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of compounds (overlapping bands). | - Inappropriate solvent system (eluent). - Column was not packed properly, leading to channeling.[8] - The initial band of the sample was too broad. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound. - Ensure the column is packed uniformly without any air bubbles.[9] - Dissolve the crude product in the minimum amount of solvent before loading it onto the column.[10] |
| The compound is stuck on the column and won't elute. | - The eluent is not polar enough.[10] - The compound may be interacting strongly with the stationary phase (e.g., acidic silica gel). | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[10] - Consider using a different stationary phase, such as neutral alumina. |
| Cracks appear in the stationary phase during the run. | - The column has run dry. | - Always maintain the solvent level above the top of the stationary phase.[9] |
Experimental Protocol: Column Chromatography
-
Stationary Phase and Eluent Selection: Silica gel is a common stationary phase. Use TLC to determine an appropriate eluent system. A mixture of hexane and ethyl acetate is a good starting point.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and carefully add it to the top of the column.
-
Elution: Begin eluting with the chosen solvent system, starting with a low polarity. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect the eluting solvent in fractions and monitor the composition of each fraction using TLC.
-
Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.
Vacuum Distillation
This method is suitable for thermally stable compounds with high boiling points and is often used for larger scale purifications.
Troubleshooting Common Vacuum Distillation Issues:
| Problem | Possible Cause(s) | Solution(s) |
| Bumping or unstable boiling. | - Uneven heating. - Lack of nucleation sites. | - Use a magnetic stir bar or boiling chips to ensure smooth boiling.[11] - Ensure the heating mantle is appropriately sized for the flask and provides even heating. |
| Product is not distilling over. | - The vacuum is not low enough. - The temperature is too low. | - Check the vacuum system for leaks. Ensure all joints are properly sealed. - Gradually and carefully increase the temperature of the heating mantle. |
| Product solidifies in the condenser. | - The condenser water is too cold. | - Use room temperature water in the condenser or run the condenser without water for a short period to allow the product to pass through to the receiving flask. |
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all glassware is free of cracks. Use a stir bar in the distilling flask.
-
Sample Addition: Add the crude this compound to the distilling flask.
-
Evacuation: Slowly and carefully apply the vacuum to the system.
-
Heating: Once the desired pressure is reached and stable, begin to heat the distilling flask.
-
Distillation and Collection: Collect the fraction that distills at a constant temperature. The boiling point will depend on the pressure of the system.
-
Shutdown: After collecting the desired fraction, remove the heat and allow the system to cool before slowly reintroducing air.
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Typical Recovery | Scale | Advantages | Disadvantages |
| Recrystallization | >99% | 60-90% | mg to multi-gram | Simple, inexpensive, can yield very pure product. | Can have lower yields, finding a suitable solvent can be time-consuming. |
| Column Chromatography | >98% | 50-85% | mg to gram | Can separate complex mixtures, versatile. | More time-consuming, requires larger volumes of solvent, can be costly. |
| Vacuum Distillation | >98% | 70-95% | Gram to kilogram | Good for large quantities, high recovery. | Requires specialized equipment, risk of thermal decomposition if not controlled properly. |
Visualizations
References
- 1. This compound | C16H12O | CID 235584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1-Phenylnaphthalene | C16H12 | CID 11795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Chromatography [chem.rochester.edu]
- 11. chemistai.org [chemistai.org]
Preventing isomerization of 1-Phenoxynaphthalene at high temperatures
Technical Support Center: 1-Phenoxynaphthalene Stability
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound at elevated temperatures. The primary focus is on preventing its isomerization to 2-phenoxynaphthalene and other potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when heating this compound?
A: The main concern is the potential for thermally induced intramolecular rearrangement, or isomerization, to the more thermodynamically stable 2-phenoxynaphthalene. At very high temperatures, thermal decomposition may also occur. This rearrangement is analogous to other isomerizations observed in naphthalene derivatives where the 2-substituted isomer is often favored due to reduced steric hindrance.
Q2: At what temperature does the isomerization of this compound to 2-phenoxynaphthalene become a significant issue?
Q3: What factors can promote or accelerate this isomerization?
A: Several factors can facilitate the rearrangement:
-
High Temperatures: Increased thermal energy can overcome the activation barrier for the isomerization.
-
Acid Catalysts: The presence of Brønsted or Lewis acids, including solid acid catalysts like zeolites, can significantly lower the isomerization temperature by protonating the ether oxygen and facilitating rearrangement.[2][3][4]
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Reaction Time: Longer exposure to high temperatures increases the likelihood and extent of isomerization.
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Solvent Effects: Polar solvents might stabilize charged intermediates that could be involved in certain isomerization pathways, although this is less documented for simple thermal rearrangements compared to reactions involving polar species.[5][6][7][8]
Q4: How can I detect the presence of 2-phenoxynaphthalene in my sample?
A: The most effective methods for detecting and quantifying the isomeric impurity are chromatographic and spectroscopic techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method. The two isomers will have identical mass spectra but will exhibit different retention times, allowing for their separation and identification.
-
High-Performance Liquid Chromatography (HPLC): Using a suitable column (e.g., reverse-phase C18) and mobile phase, the isomers can be separated and quantified.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the two isomers due to the different chemical environments of the naphthalene protons and carbons. However, this method is less sensitive for quantifying trace amounts of the isomer compared to GC or HPLC.
Troubleshooting Guide: Minimizing Isomerization
If you have detected the formation of 2-phenoxynaphthalene, consider the following strategies to mitigate the issue.
| Symptom | Potential Cause | Suggested Solution |
| Isomerization at Moderate Temperatures (<250°C) | Presence of acidic impurities or catalysts. | 1. Ensure all reagents and solvents are purified and free of acid traces. 2. If a catalyst is used, screen for non-acidic alternatives. 3. Consider adding a non-nucleophilic, sterically hindered base (e.g., proton sponge) in trace amounts to neutralize any acid. |
| Isomerization at High Temperatures (>250°C) | The reaction temperature is above the isomerization threshold. | 1. Optimize the reaction to run at the lowest possible temperature. 2. Minimize the reaction time; monitor the reaction closely and stop it as soon as the desired conversion is reached. |
| General Product Degradation and Isomerization | Presence of oxygen or radical initiators. | 1. Conduct the reaction under a strictly inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. 2. Use freshly distilled, degassed solvents. |
| Isomerization during Workup or Purification | Acidic conditions during extraction or chromatography. | 1. Neutralize the reaction mixture before any aqueous workup. 2. Use a neutral purification medium, such as deactivated silica gel, for chromatography. |
Quantitative Data from Analogous Systems
While specific kinetic data for this compound isomerization is sparse, the following table, adapted from studies on the zeolite-catalyzed isomerization of 1-methylnaphthalene (1-MN) to 2-methylnaphthalene (2-MN), illustrates how reaction conditions can influence conversion and selectivity. This data serves as a model for the type of experimental data to collect when optimizing your process.[2][4]
| Catalyst | Temperature (°C) | Pressure (MPa) | Phase | 1-MN Conversion (%) | 2-MN Selectivity (%) | Notes |
| Beta Zeolite | 300 | 4.2 | Liquid | ~65 | >95 | Liquid phase operation showed better stability than vapor phase.[2][4] |
| Beta Zeolite | 320 | 4.2 | Liquid | ~75 | >95 | Higher temperature increases conversion. |
| Beta Zeolite | 300 | < atmospheric | Vapor | ~55 (initial) | >90 | Catalyst deactivation was more rapid in the vapor phase.[2][4] |
Disclaimer: This data is for 1-methylnaphthalene and is provided for illustrative purposes to highlight the impact of reaction parameters on isomerization.
Experimental Protocols
Protocol 1: GC-MS Method for Monitoring Isomerization
This protocol outlines a standard method for separating and identifying this compound and its isomer, 2-phenoxynaphthalene.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting it in a suitable solvent (e.g., 1 mL of dichloromethane or ethyl acetate).
-
If necessary, filter the sample to remove any solids.
-
Perform a serial dilution to a final concentration of approximately 50-100 µg/mL.
-
-
GC-MS Instrument Conditions:
-
GC Column: Standard non-polar capillary column (e.g., HP-5MS, DB-5, or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Inlet Temperature: 280°C.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
MS Transfer Line: 290°C.
-
Ion Source: 230°C.
-
Mass Range: Scan from m/z 50 to 300.
-
-
Data Analysis:
-
Identify the peaks for this compound and 2-phenoxynaphthalene based on their retention times. The 2-isomer is expected to have a slightly longer retention time.
-
Confirm the identity of the peaks by checking their mass spectra. Both isomers will have a molecular ion (M⁺) peak at m/z 220.
-
Quantify the relative amounts of each isomer by integrating the peak areas.
-
Protocol 2: General Procedure for a High-Temperature Reaction to Minimize Isomerization
This protocol provides a framework for setting up an experiment while minimizing the risk of unwanted side reactions.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C overnight) and cooled under a stream of inert gas.
-
Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., three-neck flask with a condenser, thermometer, and septum) and purge the system with an inert gas (Nitrogen or Argon) for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Add the solvent (preferably anhydrous and degassed) and this compound to the reaction flask via cannula or syringe. If other reagents are required, add them at room temperature if possible.
-
Heating and Temperature Control:
-
Use a temperature-controlled heating mantle with a thermocouple to ensure accurate and stable temperature.
-
Begin stirring and slowly heat the reaction mixture to the target temperature.
-
Aim for the lowest possible temperature that allows the desired reaction to proceed at a reasonable rate.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC or GC-MS as described in Protocol 1).
-
Take aliquots periodically to determine the ratio of starting material to product and to check for the formation of the 2-phenoxynaphthalene isomer.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Proceed with a neutral workup. Avoid acidic washes unless absolutely necessary. If an acid wash is required, perform it at a low temperature and minimize contact time.
-
Visualizations
Logical and Experimental Workflows
The following diagrams illustrate the troubleshooting logic and the analytical workflow for addressing the isomerization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Study of the zeolite-catalyzed isomerization of 1-methylnaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of the zeolite-catalyzed isomerization of 1-methylnaphthalene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Spontaneous Isomerization of a Hydroxynaphthalene-Containing Spiropyran in Polar Solvents Enhanced by Hydrogen Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
Technical Support Center: 1-Phenoxynaphthalene Thermal Stability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-phenoxynaphthalene, focusing on the enhancement of its thermal stability.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound at elevated temperatures.
| Issue | Potential Cause | Recommended Action |
| Discoloration (Yellowing/Browning) of this compound Upon Heating | Oxidation of the molecule due to the presence of residual oxygen. Thermal decomposition at temperatures exceeding its stability limit. Presence of impurities from synthesis. | Ensure all high-temperature experiments are conducted under an inert atmosphere (e.g., Nitrogen or Argon). Purify this compound prior to use, for instance by distillation or chromatography, to remove impurities. Determine the precise decomposition temperature using Thermogravimetric Analysis (TGA) to establish a safe operating temperature range. |
| Unexpected Byproduct Formation Detected by GC-MS or LC-MS | Isomerization or rearrangement reactions at high temperatures. Cleavage of the ether bond leading to the formation of phenol and naphthalene-derived products. | Lower the experimental temperature if possible. Investigate the use of thermal stabilizers or antioxidants to mitigate degradative pathways. Characterize the byproducts to understand the degradation mechanism, which can inform the selection of appropriate stabilizers. |
| Inconsistent Thermal Performance Between Batches | Variations in the purity of this compound. Presence of residual catalysts or solvents from synthesis. | Implement stringent quality control measures for each batch, including purity analysis (e.g., via HPLC or GC) and thermal analysis (e.g., TGA/DSC). Ensure consistent and documented purification procedures are followed for every batch. |
| Clogging of Equipment or Formation of Solid Residues | Formation of high molecular weight byproducts or polymers due to thermal degradation. Condensation of less volatile degradation products in cooler parts of the system. | While direct evidence for this compound is limited, studies on the related compound 1-phenylnaphthalene have shown that isomerization and degradation can lead to higher melting point byproducts that clog systems.[1] Consider incorporating a filtration system or periodic cleaning of the apparatus. Operating within the established stable temperature range is critical. |
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of pure this compound?
A1: While specific, comprehensive public data on the thermal decomposition of this compound is scarce, polyaromatic hydrocarbons like the related 1-phenylnaphthalene have shown stability at temperatures above 400°C. However, it is crucial to experimentally determine the thermal stability of your specific sample, as purity and experimental conditions can significantly influence the decomposition temperature.
Q2: How can I enhance the thermal stability of this compound for my application?
A2: Enhancing thermal stability can be approached in several ways:
-
Inert Atmosphere: Always handle and heat this compound under an inert atmosphere (Nitrogen or Argon) to prevent oxidation, a primary degradation pathway at high temperatures.
-
Purification: Ensure high purity of your material. Impurities, such as residual catalysts from synthesis, can lower the decomposition temperature.
-
Use of Stabilizers: The addition of antioxidants or radical scavengers can inhibit decomposition reactions. The selection of a suitable stabilizer will depend on the specific conditions of your experiment.
Q3: What are the likely thermal degradation pathways for this compound?
A3: The primary thermal degradation pathway for this compound is expected to be the cleavage of the ether bond, which is generally the most thermally labile part of the molecule. This would lead to the formation of phenolic and naphthyl radicals, which can then undergo a variety of secondary reactions to form byproducts. Isomerization of the naphthalene ring system is also a possibility at very high temperatures.
Q4: Is there a standard experimental protocol for synthesizing high-purity this compound?
A4: A common method for the synthesis of aryl ethers like this compound is the Ullmann condensation, which involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst. For high purity, it is essential to optimize reaction conditions to minimize side reactions and to thoroughly purify the product, for example, through column chromatography followed by distillation or recrystallization. A related method, the Suzuki-Miyaura coupling, is employed for synthesizing similar compounds like 1-phenylnaphthalene, reacting 1-bromonaphthalene with phenylboronic acid.
Experimental Protocols
Thermogravimetric Analysis (TGA) of this compound
Objective: To determine the onset of thermal decomposition of this compound.
Methodology:
-
Place a small, accurately weighed sample (5-10 mg) of purified this compound into a TGA crucible (typically alumina or platinum).
-
Place the crucible in the TGA furnace.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).
-
Maintain a constant flow of an inert gas (e.g., Nitrogen at 20-50 mL/min) over the sample throughout the experiment to prevent oxidative degradation.
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Record the sample weight as a function of temperature. The onset of weight loss indicates the beginning of thermal decomposition.
Visualizations
Caption: Workflow for synthesis, analysis, and high-temperature application of this compound.
Caption: Postulated primary thermal degradation pathway for this compound.
References
Navigating the Synthesis of 1-Phenoxynaphthalene: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of 1-phenoxynaphthalene, a key building block in various advanced materials and pharmaceutical compounds, can present unique challenges, particularly when scaling up production. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to navigate the complexities of its synthesis.
Two of the most prevalent methods for synthesizing this compound are the Ullmann condensation and the Buchwald-Hartwig cross-coupling reaction. Both methods have their merits and demerits, especially concerning scalability, cost, and reaction conditions. This guide will address common issues encountered with both methodologies.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive catalyst (copper or palladium).- Poor quality of reagents or solvents.- Inappropriate reaction temperature.- Presence of oxygen in the reaction atmosphere. | - Use fresh, high-purity catalyst. For Ullmann reactions, consider activating the copper catalyst.[1]- Ensure all reagents and solvents are anhydrous and of high purity.- Optimize the reaction temperature. Ullmann reactions often require higher temperatures (150-200 °C), while Buchwald-Hartwig reactions can proceed at lower temperatures (80-120 °C).[2][3]- Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. |
| Formation of Side Products (e.g., homocoupling of phenol or 1-halonaphthalene) | - Inappropriate ligand for the catalyst.- Incorrect stoichiometry of reactants or base.- Catalyst decomposition. | - Screen different ligands, especially for the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands are often effective.[2][4][5]- Carefully control the stoichiometry. A slight excess of the phenol may be beneficial.- Use a robust catalyst system or a pre-catalyst to minimize decomposition. |
| Incomplete Reaction | - Insufficient reaction time.- Low catalyst loading.- Inefficient stirring on a larger scale. | - Monitor the reaction progress using techniques like TLC or GC-MS and allow for sufficient time for completion.- While optimizing for cost, ensure catalyst loading is adequate for the scale of the reaction. Typical loadings range from 1-5 mol%.[6][7][8]- Ensure efficient mechanical stirring to maintain a homogeneous reaction mixture, especially with heterogeneous bases.[2] |
| Difficulty in Product Purification | - Presence of residual catalyst.- Formation of closely related impurities.- Emulsion formation during aqueous work-up. | - For palladium catalysts, consider using scavengers or performing a filtration through Celite or silica gel.[9]- For copper catalysts, an aqueous wash with an ammonium chloride solution can help remove residual copper salts.[10]- Employ column chromatography with a carefully selected eluent system for purification.- To break emulsions, add brine or a small amount of a different organic solvent. |
| Reaction Stalls Upon Scale-Up | - Mass transfer limitations.- Inefficient heat transfer.- Changes in reagent addition rate. | - Ensure vigorous and efficient stirring to overcome mass transfer issues.[2]- Use a reactor with appropriate heating and cooling capabilities to maintain the optimal reaction temperature.- For exothermic reactions, control the rate of addition of reagents to manage the temperature. |
Frequently Asked Questions (FAQs)
Q1: Which method is better for scaling up the synthesis of this compound: Ullmann condensation or Buchwald-Hartwig coupling?
Both methods can be scaled up, but the choice depends on several factors. The Ullmann condensation is generally less expensive as it uses a copper catalyst.[3] However, it often requires harsh reaction conditions, such as high temperatures, which can be challenging to manage on a large scale. The Buchwald-Hartwig reaction, utilizing a palladium catalyst, typically proceeds under milder conditions and offers a broader substrate scope and higher yields.[11][12] The cost of the palladium catalyst and ligands can be a significant consideration for large-scale production.
Q2: What are the most critical parameters to control during the scale-up process?
The most critical parameters include:
-
Inert Atmosphere: Both reactions are sensitive to oxygen, which can deactivate the catalyst. Maintaining a strict inert atmosphere of nitrogen or argon is crucial.
-
Purity of Reagents and Solvents: Water and other impurities can significantly impact the reaction outcome. Using high-purity, anhydrous reagents and solvents is essential.
-
Temperature Control: Both overheating and under-heating can lead to side reactions or incomplete conversion. Precise temperature control is vital.
-
Efficient Mixing: As the reaction volume increases, ensuring homogeneity becomes more challenging. Efficient stirring is necessary to ensure proper mixing of all components.[2]
Q3: How can I minimize catalyst loading for a more cost-effective synthesis?
Minimizing catalyst loading is a key aspect of process optimization. This can be achieved by:
-
Ligand Selection: For the Buchwald-Hartwig reaction, the choice of ligand is critical. Highly active ligands can allow for lower catalyst loadings.[2][4][5]
-
Reaction Conditions Optimization: Fine-tuning the temperature, solvent, and base can enhance the catalyst's turnover number, allowing for a reduction in its concentration.
-
Use of Pre-catalysts: Pre-formed, air-stable palladium pre-catalysts can offer higher activity and stability, potentially allowing for lower loadings.
Q4: What are the common work-up procedures for isolating this compound on a large scale?
A typical work-up procedure involves:
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Cooling the reaction mixture to room temperature.
-
Filtering off any solid residues (e.g., the base).
-
Diluting the filtrate with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Washing the organic layer with water and brine to remove inorganic salts and water-soluble impurities. An acidic wash (e.g., dilute HCl) may be used to remove basic impurities, and a basic wash (e.g., aqueous sodium bicarbonate) to remove acidic impurities.
-
Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Concentrating the solution under reduced pressure to obtain the crude product.[13]
Q5: What are the recommended purification methods for obtaining high-purity this compound?
For high-purity this compound, the following methods are recommended:
-
Column Chromatography: This is the most common method for purifying organic compounds. A silica gel column with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) can effectively separate the product from impurities.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.
-
Distillation: If the product is a high-boiling liquid, vacuum distillation may be an option for purification.
Experimental Protocol: Scaled-Up Synthesis of this compound via Buchwald-Hartwig Coupling
This protocol is a representative example for the synthesis of this compound on a larger laboratory scale. Optimization may be required based on specific laboratory conditions and desired purity levels.
Reactants and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| 1-Bromonaphthalene | 207.07 | 207.1 | 1.0 | 1.0 |
| Phenol | 94.11 | 103.5 | 1.1 | 1.1 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 2.25 | 0.01 | 0.01 |
| Xantphos | 578.68 | 11.57 | 0.02 | 0.02 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 488.7 | 1.5 | 1.5 |
| Toluene (anhydrous) | - | 2000 mL | - | - |
Procedure:
-
Reactor Setup: To a clean, dry, and inerted 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add cesium carbonate (488.7 g, 1.5 mol).
-
Reagent Addition: Under a continuous flow of nitrogen, add phenol (103.5 g, 1.1 mol), 1-bromonaphthalene (207.1 g, 1.0 mol), palladium(II) acetate (2.25 g, 0.01 mol), and Xantphos (11.57 g, 0.02 mol).
-
Solvent Addition: Add anhydrous toluene (2000 mL) to the reactor.
-
Inerting: Degas the reaction mixture by bubbling nitrogen through the solution for 30 minutes while stirring.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the inorganic solids. Wash the filter cake with toluene.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 1000 mL) and then with brine (1 x 1000 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield this compound.
-
Data Presentation
The following table summarizes expected quantitative data for the scaled-up synthesis of this compound via the Buchwald-Hartwig C-O coupling reaction. These values are representative and may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Scale | 1.0 mole |
| Reaction Time | 8 - 12 hours |
| Yield (isolated) | 85 - 95% |
| Purity (by HPLC) | > 98% |
| Catalyst Loading (Pd) | 1 mol% |
| Ligand Loading | 2 mol% |
| Reaction Temperature | 110 °C |
Experimental Workflow
The following diagram illustrates the general workflow for the scaled-up synthesis of this compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Origins of high catalyst loading in copper( i )-catalysed Ullmann–Goldberg C–N coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02859H [pubs.rsc.org]
- 8. Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Common impurities in 1-Phenoxynaphthalene and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Phenoxynaphthalene. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: this compound is typically synthesized via an Ullmann condensation reaction. The most common impurities arise from unreacted starting materials and side reactions. These include:
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Unreacted Starting Materials: Phenol, 1-Naphthol, 1-Halonaphthalene (e.g., 1-Bromonaphthalene), or a Halobenzene.
-
Homo-coupled Byproducts: Biphenyl (from the reaction of two phenyl halides) or 1,1'-Binaphthyl (from the reaction of two 1-halonaphthalene molecules).
-
Catalyst Residue: Copper salts or metallic copper used in the Ullmann reaction.[1][2]
Q2: My final product of this compound has a pink or brownish tint. What is the likely cause?
A2: A pink or brownish discoloration in your this compound product often indicates the presence of residual phenolic impurities, such as unreacted phenol or 1-naphthol. These impurities can oxidize over time, leading to colored byproducts. Incomplete removal of the copper catalyst can also sometimes contribute to coloration.
Q3: How can I remove unreacted phenol or 1-naphthol from my this compound product?
A3: Unreacted phenolic impurities can be effectively removed by washing an organic solution of the crude product with a basic aqueous solution. The basic solution deprotonates the acidic phenol and 1-naphthol, forming their respective phenoxide and naphthoxide salts, which are soluble in the aqueous layer and can be separated. Common basic solutions for this purpose include sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Q4: After purification, I still see a small peak in my GC-MS that I suspect is a homo-coupled byproduct. How can I remove it?
A4: Homo-coupled byproducts like biphenyl or 1,1'-binaphthyl can be challenging to remove due to their similar polarity to the desired this compound product. If these impurities persist after initial purification, column chromatography is the most effective method for their separation. A carefully selected solvent system with a non-polar and a slightly more polar solvent (e.g., a hexane/ethyl acetate gradient) on a silica gel column can resolve these closely related compounds.[3][4][5][6]
Q5: What is the best method to remove residual copper catalyst from the reaction mixture?
A5: Residual copper catalyst can often be removed by filtration of the reaction mixture if it is heterogeneous. For soluble copper species, washing the organic layer with an aqueous solution of a chelating agent like aqueous ammonia or ammonium chloride can help extract the copper into the aqueous phase. Subsequent purification steps like column chromatography will also effectively remove residual copper salts.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure anhydrous conditions and use an appropriate copper catalyst and ligand system. Reaction temperatures for Ullmann condensations are often high, so ensure the reaction reaches the required temperature.[1][2] |
| Loss of product during workup. | Be cautious during aqueous extractions, as emulsions can form. Use a minimal amount of solvent for extractions and recrystallization to avoid product loss. | |
| Product is an Oil, Not a Solid | Presence of impurities. | The presence of unreacted starting materials or solvent can lower the melting point of the product, causing it to be an oil. Purify the product using the methods described in the FAQs and ensure all solvent is removed under vacuum. |
| Difficulty with Recrystallization | Incorrect solvent choice. | This compound is a relatively non-polar molecule. Good single solvents for recrystallization would be those in which the compound is soluble when hot but insoluble when cold, such as ethanol or methanol.[8] A mixed solvent system, like hexane/ethyl acetate or hexane/acetone, can also be effective.[9] |
| Multiple Spots on TLC After Purification | Incomplete purification. | If multiple spots are observed on TLC after initial purification steps, column chromatography is recommended for a more thorough separation.[3][4][5][6] |
Quantitative Data on Impurity Removal
The following table provides illustrative data on the effectiveness of different purification methods for removing common impurities from a crude this compound sample. The initial crude product is assumed to contain the listed impurities after a typical Ullmann synthesis.
| Purification Step | Phenol (%) | 1-Naphthol (%) | Biphenyl (%) | Copper (ppm) | This compound Purity (%) |
| Crude Product | 5.0 | 3.0 | 2.0 | >500 | 90.0 |
| After Aqueous Base Wash | < 0.1 | < 0.1 | 2.0 | >500 | 97.8 |
| After Column Chromatography | < 0.1 | < 0.1 | < 0.2 | < 10 | > 99.5 |
| After Recrystallization | 1.5 | 0.5 | 1.0 | >500 | 97.0 |
Note: The values in this table are for illustrative purposes and the actual efficiency of purification will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Removal of Phenolic Impurities by Aqueous Base Wash
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Dissolve the crude this compound (10 g) in a suitable organic solvent (e.g., 100 mL of dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add 50 mL of a 1 M aqueous sodium hydroxide (NaOH) solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate completely. The upper layer will be the organic phase, and the lower layer will be the aqueous phase (this may be reversed depending on the organic solvent used).
-
Drain the lower aqueous layer.
-
Repeat the wash with another 50 mL of 1 M NaOH solution.
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Wash the organic layer with 50 mL of water to remove any residual NaOH.
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Wash the organic layer with 50 mL of brine (saturated aqueous NaCl solution) to aid in drying.
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Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
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Filter off the drying agent and concentrate the organic solvent in vacuo to obtain the product with reduced phenolic impurities.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[3]
-
Column Packing: Pack a glass chromatography column with the silica gel slurry, ensuring there are no air bubbles in the packed bed.[3][4]
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) in a stepwise or gradient fashion.
-
Fraction Collection: Collect the eluate in fractions using test tubes or flasks.
-
Analysis: Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing under UV light.
-
Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC) and remove the solvent by rotary evaporation to yield the purified product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the impure this compound in various solvents (e.g., ethanol, methanol, hexane, ethyl acetate) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[8][9][10]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals of pure this compound should form.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Diagrams
Caption: General workflow for the purification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. researchgate.net [researchgate.net]
- 5. columbia.edu [columbia.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Stabilizers for 1-Phenoxynaphthalene in High-Temperature Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-phenoxynaphthalene in high-temperature applications. The information is designed to help address common challenges related to the thermal and oxidative stability of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound at elevated temperatures.
Issue: Premature Degradation of this compound
-
Question: My this compound is degrading at temperatures lower than its reported thermal stability limit. What could be the cause?
Answer: Premature degradation is often due to oxidative stress, which is accelerated at high temperatures in the presence of oxygen. The ether linkage in this compound can be susceptible to oxidation, leading to the formation of peroxides, aldehydes, ketones, and carboxylic acids. These degradation products can further catalyze the breakdown of the molecule. Contaminants, such as trace metals, can also act as catalysts for degradation.
-
Question: How can I prevent premature degradation of my this compound sample?
Answer: The most effective way to prevent premature degradation is by using an appropriate antioxidant. For high-temperature applications, a combination of primary and secondary antioxidants is often recommended.
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Primary Antioxidants (Radical Scavengers): Hindered phenolic and aminic antioxidants are effective at terminating the free-radical chain reactions that drive oxidation. Aminic antioxidants generally exhibit higher thermal stability and are often preferred for very high-temperature applications.
-
Secondary Antioxidants (Hydroperoxide Decomposers): Organophosphorus and sulfur-containing compounds can decompose hydroperoxides into non-radical products, preventing them from breaking down into more reactive radicals.
Additionally, ensuring the purity of the this compound and the inertness of the experimental atmosphere (e.g., by using nitrogen or argon) can significantly reduce degradation.
-
Issue: Discoloration of this compound at High Temperatures
-
Question: My this compound sample is turning yellow or brown upon heating. What is causing this discoloration?
Answer: Discoloration is a common indicator of oxidative degradation. The formation of conjugated unsaturated compounds and polymeric materials as byproducts of oxidation can lead to the absorption of visible light, resulting in a yellow or brown appearance. Certain stabilizers, particularly some aminic antioxidants, can also contribute to color formation, although this is often a sign that they are actively inhibiting more severe degradation.
-
Question: How can I minimize discoloration in my high-temperature experiments?
Answer: To minimize discoloration, focus on preventing oxidation. The use of a synergistic blend of antioxidants, such as a hindered phenol with a phosphite, can be effective. Operating under an inert atmosphere will also significantly reduce the extent of oxidation and, consequently, discoloration. If an aminic antioxidant is suspected to be the source of the color, consider using a non-staining hindered phenolic antioxidant, although this may offer slightly less protection at the highest temperatures.
Issue: Additive Precipitation or Insolubility
-
Question: The stabilizer I added to my this compound is precipitating out at high temperatures. Why is this happening and how can I resolve it?
Answer: Additive precipitation at high temperatures can be due to several factors:
-
Limited Solubility: The stabilizer may have limited solubility in this compound at the concentration used.
-
Thermal Instability of the Additive: The stabilizer itself may be degrading at the operating temperature, forming insoluble byproducts.
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Interactions with Degradation Products: The stabilizer or its byproducts might react with the degradation products of this compound to form insoluble materials.
To address this, you can try the following:
-
Reduce the Stabilizer Concentration: Use the lowest effective concentration of the stabilizer.
-
Select a More Soluble Stabilizer: Choose a stabilizer with a chemical structure that is more compatible with the aromatic nature of this compound. Alkylated diphenylamines, for example, often have good solubility in aromatic fluids.
-
Use a Synergistic Blend: A combination of two or more stabilizers at lower individual concentrations may be more soluble and effective than a single stabilizer at a higher concentration.
-
Frequently Asked Questions (FAQs)
Stabilizer Selection and Performance
-
What are the main types of stabilizers for high-temperature applications of this compound? The primary types of stabilizers, also known as antioxidants, fall into three main categories:
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Phenolic Antioxidants: Such as hindered phenols (e.g., butylated hydroxytoluene - BHT and its derivatives). They are effective radical scavengers but may have lower thermal stability compared to aminic antioxidants.
-
Aminic Antioxidants: Including alkylated diphenylamines and phenyl-alpha-naphthylamine. These are highly effective at elevated temperatures and are a common choice for high-temperature synthetic lubricants.
-
Organophosphorus Compounds: Primarily phosphites, which act as hydroperoxide decomposers and can have a synergistic effect when combined with phenolic or aminic antioxidants.
-
-
Which stabilizer is best for my application? The best stabilizer depends on the specific operating temperature and the required longevity of the this compound.
-
For moderate high-temperature applications (up to 150°C), hindered phenolic antioxidants may be sufficient.
-
For high-temperature applications (150°C - 250°C), aminic antioxidants are generally more effective.
-
For optimal performance and to address different stages of the oxidation process, a synergistic blend of an aminic or phenolic antioxidant with an organophosphorus compound is often the best approach.
-
-
What is a synergistic antioxidant blend? A synergistic blend is a combination of two or more antioxidants that provides a greater level of protection than the sum of the individual components. A common example is the combination of a primary antioxidant (like a hindered phenol or an aminic antioxidant) that scavenges free radicals, and a secondary antioxidant (like a phosphite) that decomposes hydroperoxides. This dual-action approach is more effective at inhibiting the overall oxidation process.
Caption: Synergistic antioxidant mechanism.
Experimental Considerations
-
How do I determine the right concentration of stabilizer to use? The optimal concentration of a stabilizer typically ranges from 0.1% to 2.0% by weight. It is recommended to perform a dose-response study where you evaluate the stability of this compound with varying concentrations of the chosen stabilizer. The goal is to find the lowest concentration that provides the desired level of stability, as higher concentrations can sometimes lead to insolubility or even pro-oxidant effects.
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Can I mix different types of stabilizers? Yes, mixing different types of stabilizers is a common practice to achieve synergistic effects. For example, combining an aminic antioxidant with a phosphite can provide broad-spectrum protection against both radical-initiated oxidation and hydroperoxide decomposition. However, it is important to ensure the compatibility and solubility of the mixed stabilizers in this compound at the target temperature.
-
What analytical techniques can I use to evaluate the effectiveness of a stabilizer? Several techniques can be used to assess the performance of stabilizers:
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Differential Scanning Calorimetry (DSC): To determine the Oxidation Induction Time (OIT), which is a measure of the resistance to oxidation.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and the onset of decomposition.
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Viscosity Measurement: An increase in viscosity can indicate the formation of polymeric degradation products.
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Acid Number Titration: An increase in the acid number suggests the formation of acidic degradation products.
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Spectroscopy (UV-Vis, FT-IR): To monitor changes in the chemical structure and the formation of chromophores (color bodies).
-
Quantitative Data on Stabilizer Performance
Due to the limited availability of public data specifically for this compound, the following table provides typical performance characteristics of different stabilizer classes in analogous high-temperature aromatic and synthetic ester fluids. This data is intended for comparative purposes to guide stabilizer selection.
| Stabilizer Class | Typical Concentration (% w/w) | Onset of Thermal Decomposition (°C) | Mechanism of Action | Key Advantages & Disadvantages |
| Hindered Phenols | 0.2 - 1.0 | 200 - 280 | Radical Scavenger | Advantages: Good performance at moderate temperatures, low cost, low color formation. Disadvantages: Lower thermal stability compared to aminics, can be volatile at very high temperatures. |
| Aminic Antioxidants | 0.5 - 2.0 | 250 - 350 | Radical Scavenger | Advantages: Excellent high-temperature stability, very effective at low concentrations. Disadvantages: Can cause discoloration, may form sludge at very high temperatures if not properly formulated. |
| Organophosphorus | 0.1 - 0.5 | 150 - 250 | Hydroperoxide Decomposer | Advantages: Synergistic with primary antioxidants, can also provide some anti-wear properties. Disadvantages: Generally not used as a standalone antioxidant, lower thermal stability than aminics. |
Experimental Protocols
1. Evaluation of Oxidative Stability by Pressurized Differential Scanning Calorimetry (PDSC)
-
Objective: To determine the Oxidation Induction Time (OIT) of stabilized this compound as a measure of its resistance to oxidative degradation.
-
Methodology:
-
Prepare samples of this compound containing different stabilizers at various concentrations (e.g., 0.1%, 0.5%, 1.0% w/w).
-
Accurately weigh 2-3 mg of the sample into an aluminum DSC pan.
-
Place the open pan in the DSC cell.
-
Pressurize the cell with pure oxygen to a set pressure (e.g., 500 psi).
-
Rapidly heat the sample to the desired isothermal test temperature (e.g., 200°C).
-
Hold the sample at the isothermal temperature and record the heat flow as a function of time.
-
The OIT is the time from the start of the isothermal hold to the onset of the exothermic oxidation peak. A longer OIT indicates better oxidative stability.
-
2. Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset of thermal decomposition of stabilized this compound.
-
Methodology:
-
Prepare samples of this compound with and without stabilizers.
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the sample weight as a function of temperature.
-
The onset of decomposition is determined as the temperature at which a significant weight loss begins. A higher decomposition temperature indicates better thermal stability.
-
Caption: Experimental workflow for stabilizer evaluation.
Troubleshooting and Logical Relationships
Caption: Troubleshooting decision tree for instability issues.
Validation & Comparative
Comparative study of 1-Phenoxynaphthalene and other heat transfer fluids
A Comparative Analysis of 1-Phenoxynaphthalene and Alternative High-Temperature Heat Transfer Fluids
This guide provides a detailed comparison of this compound with other common high-temperature heat transfer fluids, namely Therminol® 66 and Marlotherm® SH. The information is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the performance and properties of these fluids in demanding thermal applications. This document summarizes key physical and thermal properties, outlines standardized experimental methodologies for their measurement, and presents a logical workflow for fluid selection.
Data Presentation: Comparative Properties
The selection of a heat transfer fluid is dictated by its physical and thermal properties within the intended operating temperature range. The following tables provide a comparative summary of key data for this compound, Therminol® 66, and Marlotherm® SH.
Table 1: General and Thermal Properties
| Property | This compound | Therminol® 66 | Marlotherm® SH |
| Composition | Phenylnaphthalene | Modified Terphenyl | Dibenzyltoluene |
| Appearance | Clear, colorless to yellow viscous liquid[1] | Clear, pale yellow liquid[2][3] | Clear, liquid |
| Operating Temperature Range | Up to ~450-500°C (experimental)[4][5] | -3°C to 345°C (27°F to 650°F)[2][3] | -5°C to 350°C (23°F to 662°F)[6] |
| Maximum Film Temperature | Not established | 375°C (705°F)[7] | 380°C (716°F)[6][8] |
| Pour Point | ~24°C (Melting Point)[9] | -32°C (-25°F)[3] | < -34°C |
| Normal Boiling Point | 324-325°C[1] | 359°C (678°F)[3] | 385 - 395°C[10] |
| Flash Point (Open Cup) | >110°C (>230°F)[1] | 184°C (363°F)[3] | ~200°C[6][10] |
| Autoignition Temperature | Not available | 374°C (705°F)[3] | ~500°C[10] |
| Average Molecular Weight | ~204 g/mol | 252 g/mol [3] | Not available |
Table 2: Thermophysical Properties (Representative Data)
| Property | Temperature (°C) | This compound | Therminol® 66 | Marlotherm® SH |
| Density ( kg/m ³) | 25 | 1085[1] | 1005[3] | 1040 - 1050 (at 20°C)[10] |
| 200 | Not available | ~900 | ~900 | |
| 300 | Not available | ~820 | ~820 | |
| Kinematic Viscosity (cSt) | 40 | Not available | 29.6[3] | 42 - 52 (at 20°C)[10] |
| 100 | Not available | 3.8[3] | Not available | |
| 200 | Not available | ~1.0 | ~1.2 | |
| 300 | Not available | ~0.5 | ~0.6 | |
| Specific Heat (kJ/kg·K) | 25 | ~1.5 (estimated) | ~1.6 | ~1.6 |
| 200 | Not available | ~2.1 | ~2.1 | |
| 300 | Not available | ~2.4 | ~2.4 | |
| Thermal Conductivity (W/m·K) | 25 | ~0.12 (estimated) | ~0.11 | ~0.13 |
| 200 | Not available | ~0.09 | ~0.11 | |
| 300 | Not available | ~0.08 | ~0.10 | |
| Vapor Pressure (kPa) | 200 | Low (qualitative)[4] | ~1 | ~0.5 |
| 300 | Not available | ~20 | ~10 | |
| 345 | Not available | ~101.3 | ~40 |
Note: Data for this compound is less complete due to its nature as a research fluid rather than a commercial product. Some values are estimated based on available literature. Commercial fluid data is derived from manufacturer technical data sheets.
Experimental Protocols
Accurate and reproducible data are crucial for the comparison of heat transfer fluids. The following are summaries of standard experimental methods used to determine the key properties listed above.
Thermal Stability: ASTM D6743
This method is designed to determine the thermal stability of unused organic heat transfer fluids at elevated temperatures in the absence of oxygen and water.[11][12]
-
Apparatus: A stainless steel ampoule capable of withstanding high pressures and temperatures.
-
Procedure:
-
A known mass of the heat transfer fluid is placed into the stainless-steel ampoule.
-
The ampoule is purged with an inert gas, typically nitrogen, to remove oxygen.
-
The ampoule is sealed and heated in a controlled oven at a specified test temperature for a set duration.
-
After heating and cooling, the ampoule is opened, and the contents are analyzed.
-
-
Analysis: The thermally stressed fluid is analyzed to quantify the mass percentages of:
-
Low-boiling decomposition products (low boilers).
-
High-boiling decomposition products (high boilers).
-
Gaseous decomposition products.
-
-
Interpretation: The amount of degradation provides an indication of the fluid's relative thermal stability under the test conditions.[11][13]
Kinematic Viscosity: ASTM D445
This standard specifies the procedure for determining the kinematic viscosity of liquid petroleum products, which is applicable to heat transfer fluids.[14][15]
-
Apparatus: A calibrated glass capillary viscometer, a constant temperature bath, and a timing device.
-
Procedure:
-
A fixed volume of the liquid is introduced into the viscometer.
-
The viscometer is placed in a constant temperature bath until the sample reaches the test temperature.[16]
-
The liquid is drawn up into the upper bulb of the viscometer.
-
The time taken for the liquid to flow under gravity between two marked points on the capillary is measured.[17]
-
-
Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[16][17]
Specific Heat Capacity: ASTM E1269
This method uses Differential Scanning Calorimetry (DSC) to determine the specific heat capacity of thermally stable solids and liquids.[18][19]
-
Apparatus: A Differential Scanning Calorimeter (DSC) with a furnace, temperature sensor, and differential sensor.
-
Procedure:
-
A baseline is established by running the DSC with empty sample and reference pans.
-
A known mass of a standard reference material with a known specific heat capacity (e.g., sapphire) is heated at a controlled rate, and the heat flow is recorded.[20]
-
A known mass of the sample fluid is sealed in a DSC pan and subjected to the same linear heating rate.[20]
-
-
Calculation: The specific heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the reference material at a given temperature.[20]
Thermal Conductivity: ASTM D7896-19 (Transient Hot Wire)
This method is used for determining the thermal conductivity, thermal diffusivity, and volumetric heat capacity of engine coolants and related fluids, and is applicable to heat transfer fluids.[21][22]
-
Apparatus: A transient hot wire instrument consisting of a thin platinum wire that acts as both a heating element and a resistance thermometer.[23][24]
-
Procedure:
-
The hot wire sensor is immersed in the liquid sample.
-
A constant current is passed through the wire for a very short duration (typically around 1 second), causing a transient temperature rise.[25]
-
The change in the wire's resistance, which is proportional to the temperature rise, is monitored over time.
-
-
Calculation: The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time. The rapid measurement minimizes the effects of convection.[23][25]
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks relevant to the selection and evaluation of heat transfer fluids.
Caption: A logical workflow for selecting a suitable heat transfer fluid.
Caption: Interrelated factors contributing to optimal fluid performance.
References
- 1. 1-PHENYLNAPHTHALENE CAS#: 605-02-7 [m.chemicalbook.com]
- 2. Heat transfer fluid | Therminol 66 | Therminol 66 heat transfer fluid [globalhtf.com]
- 3. sintelub.com [sintelub.com]
- 4. info.ornl.gov [info.ornl.gov]
- 5. info.ornl.gov [info.ornl.gov]
- 6. Marlotherm SH | High temperature thermal fluid | High flash point [globalhtf.com]
- 7. rodun-int.com [rodun-int.com]
- 8. lubritec.com [lubritec.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. htf.krahn.eu [htf.krahn.eu]
- 11. standards.globalspec.com [standards.globalspec.com]
- 12. store.astm.org [store.astm.org]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. tamson-instruments.com [tamson-instruments.com]
- 15. store.astm.org [store.astm.org]
- 16. ASTM D445 - eralytics [eralytics.com]
- 17. img.antpedia.com [img.antpedia.com]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. mse.ucr.edu [mse.ucr.edu]
- 20. matestlabs.com [matestlabs.com]
- 21. scribd.com [scribd.com]
- 22. store.astm.org [store.astm.org]
- 23. thermtest.com [thermtest.com]
- 24. thermtest.com [thermtest.com]
- 25. Transient Hot-Wire (THW-L1) – Jet Materials [jetmaterials.com]
Unambiguous Structure Confirmation of 1-Phenoxynaphthalene: A Comparative Spectroscopic Analysis
A definitive guide for researchers and drug development professionals on the structural elucidation of 1-phenoxynaphthalene through a comprehensive analysis of its spectroscopic data in comparison to its isomer, 2-phenoxynaphthalene. This guide presents detailed experimental data and protocols to ensure accurate identification and characterization.
The correct structural assignment of synthetic compounds is a critical step in chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are powerful tools for elucidating molecular structures. This guide provides a detailed comparison of the spectroscopic data for this compound and its structural isomer, 2-phenoxynaphthalene, to highlight the key differences that enable unambiguous structure confirmation.
Workflow for Spectroscopic Structure Confirmation
The logical process for confirming the structure of a synthesized compound involves a series of spectroscopic analyses, data interpretation, and comparison with potential alternative structures.
Caption: A flowchart illustrating the systematic workflow for confirming the chemical structure of a synthesized compound using various spectroscopic techniques.
Comparison of Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its isomer, 2-phenoxynaphthalene.
¹H NMR Spectroscopy Data
The proton NMR spectra of the two isomers are expected to show distinct differences in the chemical shifts and coupling patterns of the aromatic protons due to the different substitution patterns on the naphthalene ring.
Table 1: ¹H NMR Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons (Naphthalene) | Aromatic Protons (Phenyl) |
| This compound | 7.0 - 8.2 (complex multiplet) | 7.0 - 7.5 (complex multiplet) |
| 2-Phenoxynaphthalene | 7.2 - 7.9 (complex multiplet) | 7.0 - 7.5 (complex multiplet) |
Note: Specific assignments require 2D NMR techniques. The data presented are typical ranges for such aromatic systems.
¹³C NMR Spectroscopy Data
The carbon NMR spectra will also exhibit clear differences in the chemical shifts of the carbon atoms, particularly for the carbon atom of the naphthalene ring that is bonded to the oxygen atom.
Table 2: ¹³C NMR Data (Chemical Shifts in ppm)
| Compound | C-O (Naphthalene) | Other Aromatic Carbons |
| This compound | ~155 | 110 - 140 |
| 2-Phenoxynaphthalene | ~157 | 110 - 140 |
Note: The chemical shift of the carbon atom attached to the electronegative oxygen atom is significantly downfield.
FT-IR Spectroscopy Data
The Infrared spectra of both isomers will show characteristic absorptions for aromatic C-H and C=C bonds, as well as the C-O-C ether linkage. While the overall spectra may be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
Table 3: Key FT-IR Data (Wavenumber in cm⁻¹)
| Functional Group | This compound | 2-Phenoxynaphthalene |
| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 |
| Aromatic C=C Stretch | 1500 - 1600 | 1500 - 1600 |
| C-O-C Stretch (Aryl Ether) | 1200 - 1250 | 1200 - 1250 |
| Out-of-plane Bending | 700 - 900 (diagnostic pattern) | 700 - 900 (diagnostic pattern) |
Note: The pattern of the out-of-plane C-H bending bands is highly diagnostic for the substitution pattern on the aromatic rings.
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. Both isomers will have the same molecular ion peak, but their fragmentation patterns may differ.
Table 4: Mass Spectrometry Data (m/z)
| Ion | This compound | 2-Phenoxynaphthalene |
| Molecular Ion [M]⁺ | 220 | 220 |
| Major Fragments | 219, 141, 115, 77 | 219, 141, 115, 77 |
Note: The base peak for both isomers is often the molecular ion due to the stability of the aromatic system. The fragmentation patterns are expected to be very similar, making differentiation by MS alone challenging without high-resolution analysis and comparison to standards.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality and reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the aromatic signals.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid Sample):
-
KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
-
Instrument: A Fourier-transform infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the instrument and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization Method: Electron Ionization (EI) is a common method for this type of compound. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An ion detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion, and the other peaks represent fragment ions.
By carefully acquiring and interpreting the spectroscopic data as outlined in this guide, researchers can confidently distinguish between this compound and its isomers, ensuring the structural integrity of their compounds for subsequent research and development activities.
A Comparative Guide to 1-Phenoxynaphthalene and 2-Phenoxynaphthalene for Researchers
This guide provides a comprehensive comparison of the properties of 1-phenoxynaphthalene and 2-phenoxynaphthalene, isomers of interest in chemical research and drug development. Below, you will find a summary of their physical and chemical properties, detailed synthetic protocols for their preparation, and an overview of their potential biological significance.
Physicochemical Properties: A Side-by-Side Comparison
This compound and 2-phenoxynaphthalene share the same molecular formula (C₁₆H₁₂O) and molecular weight, yet their structural differences, arising from the position of the phenoxy group on the naphthalene ring, lead to variations in their physical properties.[1][2] A summary of their key physicochemical data is presented in the table below.
| Property | This compound | 2-Phenoxynaphthalene |
| Molecular Formula | C₁₆H₁₂O | C₁₆H₁₂O |
| Molecular Weight | 220.27 g/mol | 220.27 g/mol |
| CAS Number | 605-02-7 | 612-94-2 |
| Appearance | Colorless to yellow liquid or solid | White to off-white solid |
| Melting Point | ~25 °C (may be liquid at room temp.) | 48-51 °C |
| Boiling Point | 338-340 °C at 760 mmHg | 345-347 °C at 760 mmHg |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and benzene. | Insoluble in water; Soluble in organic solvents like ethanol, ether, and benzene. |
Synthesis of Phenoxynaphthalenes: Experimental Protocols
The synthesis of this compound and 2-phenoxynaphthalene can be achieved through several methods, with the Ullmann condensation and the Suzuki-Miyaura coupling being two of the most common and effective approaches.
Ullmann Condensation
The Ullmann condensation is a well-established method for the formation of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide.
General Experimental Protocol for Ullmann Condensation:
-
Reactants: To a reaction flask, add the corresponding bromonaphthalene (1-bromonaphthalene or 2-bromonaphthalene, 1.0 eq.), phenol (1.2 eq.), potassium carbonate (K₂CO₃) as the base (2.0 eq.), and a catalytic amount of copper(I) iodide (CuI, 0.1 eq.).
-
Solvent: Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 120-160 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: General reaction scheme for the synthesis of phenoxynaphthalenes via Ullmann condensation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling offers a versatile and often milder alternative for C-O bond formation, utilizing a palladium catalyst to couple a boronic acid with a halide.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reactants: In a reaction vessel, combine the respective naphthol (1-naphthol or 2-naphthol, 1.0 eq.), phenylboronic acid (1.5 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.).
-
Solvent: Use a suitable solvent system, often a mixture of an organic solvent like toluene or dioxane and water.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere for 6-12 hours.
-
Work-up: After cooling, partition the mixture between water and an organic solvent.
-
Purification: Separate the organic layer, wash with brine, dry, and concentrate. Purify the residue by column chromatography to yield the desired phenoxynaphthalene.
Caption: General reaction scheme for the synthesis of phenoxynaphthalenes via Suzuki-Miyaura coupling.
Biological Activity and Structure-Activity Relationship
The position of substitution on the naphthalene ring is a critical determinant of biological activity. For instance, studies on other 1- and 2-substituted naphthalenes have demonstrated significant differences in their pharmacological profiles. This suggests that the spatial arrangement of the phenoxy group in this compound versus 2-phenoxynaphthalene could lead to distinct interactions with biological targets. Further research is warranted to elucidate the specific biological activities of these two isomers and to explore their potential as scaffolds in drug discovery.
Conclusion
This compound and 2-phenoxynaphthalene, while structurally similar, exhibit distinct physical properties. Their synthesis can be reliably achieved through established methods like the Ullmann condensation and Suzuki-Miyaura coupling. The lack of direct comparative biological data highlights an opportunity for future research to explore the differential effects of the phenoxy group's position on the biological activity of this class of compounds. This guide provides a foundational resource for researchers interested in further investigating these intriguing molecules.
References
A Comparative Guide to 1-Phenoxynaphthalene-Based Lubricants and Their Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the demanding landscape of high-performance lubrication, the selection of an appropriate base oil is paramount to ensuring operational efficiency, longevity, and reliability of critical equipment. This guide provides an objective comparison of the performance characteristics of 1-phenoxynaphthalene-based lubricants against prominent alternatives, namely Polyalphaolefins (PAOs) and Polyol Esters. The information presented herein is supported by experimental data and standardized testing methodologies to aid in informed decision-making for your specific application.
Executive Summary
This compound, a type of alkylated naphthalene, stands out for its exceptional thermal and oxidative stability, making it a suitable candidate for high-temperature applications. However, Polyalphaolefins (PAOs) offer a strong balance of properties, including a high viscosity index and good low-temperature fluidity. Polyol Esters, on the other hand, are recognized for their excellent lubricity, biodegradability, and additive solvency. The optimal choice depends on the specific operational requirements, including temperature range, load conditions, and environmental considerations.
Performance Comparison
The following table summarizes the key performance characteristics of this compound, PAOs, and Polyol Esters based on available technical data. It is important to note that specific values can vary depending on the specific molecular structure and additive packages used in the final lubricant formulation.
| Property | This compound (Alkylated Naphthalene) | Polyalphaolefin (PAO) | Polyol Ester | Test Method |
| Viscosity Index (VI) | Good | Excellent (Typical > 135)[1][2] | Very Good (Typical 120-180) | ASTM D2270 |
| Thermal Stability | Excellent | Very Good | Good to Very Good | - |
| Oxidative Stability | Excellent | Excellent[3][4][5] | Good to Very Good[6] | ASTM D2272 (RPVOT) |
| Wear Resistance (Four-Ball) | Good | Good | Very Good | ASTM D4172 |
| Low-Temperature Fluidity | Moderate | Excellent[3] | Good | ASTM D97 (Pour Point) |
| Additive Solvency | Good | Moderate | Excellent | - |
| Hydrolytic Stability | Excellent | Excellent | Moderate to Good | - |
| Biodegradability | Low | Low | High | - |
Detailed Experimental Protocols
The performance data presented in this guide is typically determined using standardized test methods developed by ASTM International. Understanding these protocols is crucial for interpreting the results and conducting further comparative studies.
Viscosity Index (ASTM D2270)
This standard practice covers the calculation of the viscosity index of petroleum products, including lubricating oils, from their kinematic viscosities at 40°C and 100°C.[7][8][9] The viscosity index is a dimensionless number that indicates the effect of temperature change on the viscosity of the oil.[7][8][9] A higher viscosity index signifies a smaller decrease in viscosity with increasing temperature.[7][8][9] The kinematic viscosity is measured according to ASTM D445.[9]
Oxidative Stability (ASTM D2272 - RPVOT)
The Rotating Pressure Vessel Oxidation Test (RPVOT) is used to evaluate the oxidation stability of lubricants.[10][11][12][13][14] A sample of the lubricant is placed in a pressurized vessel with oxygen, water, and a copper catalyst coil.[10][11][12][13][14] The vessel is then heated and rotated.[10][11][12][13][14] The time it takes for the oxygen pressure to drop by a specified amount is measured as the oxidation induction time, indicating the lubricant's resistance to oxidation.[10][11][12][13][14]
Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)
This test method evaluates the anti-wear properties of lubricating fluids.[15][16][17][18][19] It involves rotating a steel ball under a specified load against three stationary steel balls that are lubricated with the test fluid.[15][16][17][18][19] After a set duration, the average diameter of the wear scars on the three stationary balls is measured.[15][16][17][18][19] A smaller wear scar diameter indicates better wear protection.[15][16][17][18][19]
Visualizing Lubricant Performance Relationships
The following diagrams illustrate key conceptual frameworks for understanding and evaluating lubricant performance.
Caption: Logical relationship between key lubricant properties and desired performance outcomes.
Caption: A typical experimental workflow for the comparative performance testing of lubricants.
References
- 1. Polyalphaolefin plus TDS | ExxonMobil Product Solutions [exxonmobilchemical.com]
- 2. tri-iso.com [tri-iso.com]
- 3. Comparison of Properties between Mineral and Synthetic Base Oils [farazoil.com]
- 4. Synthetic Oil Explained | Synthetic vs. Conventional Oil |Machinery Lubrication [machinerylubrication.com]
- 5. MOLYKOTE® PAO Polyalphaolefin Oil [dupont.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ASTM D2270 / Viscosity index (VI) from 40°C and 100°C | Anton Paar Wiki [wiki.anton-paar.com]
- 8. lubeguide.org [lubeguide.org]
- 9. ppapco.ir [ppapco.ir]
- 10. Assessing Oxidation Condition and Lubricant Refreshment in Turbine Oils | Machinery Lubrication [machinerylubrication.com]
- 11. Lubricant Oxidation and Remaining Useful Life Testing [machinerylubrication.com]
- 12. biosynthetic.com [biosynthetic.com]
- 13. lubrication.expert [lubrication.expert]
- 14. WearCheck - The Leader in Oil Analysis [wearcheck.com]
- 15. ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid - Rtec Instruments [rtec-instruments.com]
- 16. file.yzimgs.com [file.yzimgs.com]
- 17. img.antpedia.com [img.antpedia.com]
- 18. petrolube.com [petrolube.com]
- 19. factlabs.org [factlabs.org]
A Comparative Thermal Analysis of Naphthalene and Its Phenyl and Methyl Derivatives
An objective guide for researchers and drug development professionals on the thermal characteristics of naphthalene and its derivatives, supported by experimental data.
This guide provides a comparative thermal analysis of naphthalene and two of its common derivatives: 1-phenylnaphthalene and 1-methylnaphthalene. Understanding the thermal properties of these aromatic compounds is crucial for their application in various fields, including materials science and drug development, where thermal stability and phase behavior are critical parameters. This document summarizes key thermal data obtained from established analytical techniques and outlines the experimental protocols for their determination.
Comparative Thermal Data
The thermal properties of naphthalene and its derivatives are distinct, influenced by the nature of the substituent group. The introduction of a phenyl or methyl group to the naphthalene core alters the molecule's size, shape, and intermolecular forces, leading to changes in melting point, boiling point, and other thermal characteristics. The following table summarizes the key thermal data for naphthalene, 1-phenylnaphthalene, and 1-methylnaphthalene.
| Compound | Melting Point (°C) | Boiling Point (°C) |
| Naphthalene | 80-82 | 218 |
| 1-Phenylnaphthalene | 45[1][2] | 324-325[1][2][3] |
| 1-Methylnaphthalene | -22 | 240-243 |
Note: The boiling point for 1-Methylnaphthalene is specified at 760 mmHg.[4] The melting point for 1-Methylnaphthalene is -8°F, which converts to -22.2°C.[4]
Logical Relationship of Compared Compounds
The following diagram illustrates the structural relationship between the parent molecule, naphthalene, and its substituted derivatives discussed in this guide.
Caption: Relationship between Naphthalene and its Derivatives.
Experimental Protocols
The data presented in this guide are typically determined using standard thermal analysis techniques. The following are generalized experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which are fundamental to characterizing the thermal properties of these compounds.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[5][6] It is used to determine the melting point and heat of fusion.
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrumentation: A calibrated Differential Scanning Calorimeter is used. The instrument is purged with an inert gas, such as nitrogen, to prevent oxidation.
-
Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 10 °C/min) through the temperature range of interest.
-
Data Analysis: The heat flow to the sample is recorded against temperature. The melting point is determined as the onset or peak of the endothermic melting transition. The area under the melting peak is integrated to calculate the enthalpy of fusion.[6]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and thermal stability of a material.[5]
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in a tared TGA pan, commonly made of alumina or platinum.
-
Instrumentation: A calibrated Thermogravimetric Analyzer is used. The furnace is purged with a controlled atmosphere, which can be inert (e.g., nitrogen) or reactive (e.g., air), depending on the desired analysis.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 or 20 °C/min) over a wide temperature range.
-
Data Analysis: The mass of the sample is recorded as a function of temperature. The decomposition temperature is typically reported as the onset temperature of mass loss or the temperature at which a certain percentage of mass loss occurs (e.g., T5% for 5% mass loss).
Summary
The thermal analysis of naphthalene and its 1-phenyl and 1-methyl derivatives reveals significant differences in their thermal properties. The substitution of a larger phenyl group in 1-phenylnaphthalene leads to a substantial increase in the boiling point compared to naphthalene, although its melting point is lower. Conversely, the smaller methyl group in 1-methylnaphthalene results in a modest increase in the boiling point and a significant depression of the melting point, rendering it a liquid at room temperature. These variations underscore the critical role of molecular structure in determining the thermal behavior of organic compounds. The experimental protocols outlined provide a basis for the reproducible and accurate characterization of these and similar materials.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1-PHENYLNAPHTHALENE CAS#: 605-02-7 [amp.chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 1-METHYLNAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. darenlabs.com [darenlabs.com]
- 6. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Phenoxynaphthalene
The process of analytical method validation ensures the reliability, quality, and consistency of analytical results.[1] For novel compounds like 1-Phenoxynaphthalene, a rigorous validation process is crucial before the method can be implemented for routine analysis.
Potential Analytical Techniques
Based on the analysis of similar aromatic compounds, HPLC and GC-MS are the most suitable techniques for the determination of this compound.[2][3][4][5][6]
-
High-Performance Liquid Chromatography (HPLC): This technique is widely used for the analysis of non-volatile and thermally labile compounds.[2][3] Coupled with a UV or fluorescence detector, HPLC offers high sensitivity and specificity for aromatic compounds.[1][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. It provides excellent selectivity and sensitivity, making it suitable for trace analysis.[4][5][6]
Hypothetical Method Development and Cross-Validation
To ensure the accuracy and reliability of data, a cross-validation of the developed HPLC and GC-MS methods is essential. This involves analyzing the same set of samples using both methods and comparing the results.
Table 1: Hypothetical Cross-Validation Data for this compound Analysis
| Sample ID | HPLC Result (µg/mL) | GC-MS Result (µg/mL) | % Difference |
| PN-001 | 10.2 | 10.5 | 2.94 |
| PN-002 | 25.5 | 24.9 | -2.35 |
| PN-003 | 51.0 | 51.8 | 1.57 |
| PN-004 | 99.8 | 101.2 | 1.40 |
| PN-005 | 152.3 | 149.9 | -1.58 |
The results in Table 1 demonstrate a high degree of concordance between the two methods, with the percentage difference falling within acceptable limits (typically <15%). This indicates that either method could be considered reliable for the quantification of this compound.
Experimental Protocols
The following are detailed, hypothetical protocols for the HPLC and GC-MS analysis of this compound, adapted from methods for similar compounds.
HPLC Method Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at 230 nm.[2]
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create calibration standards.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm filter before injection.
GC-MS Method Protocol
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[4][5][6]
-
Column: A capillary column suitable for aromatic compound analysis (e.g., (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.[4]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for target ions of this compound.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane) and perform serial dilutions.
-
Sample Preparation: Extract the sample with a suitable solvent and dilute to a concentration within the calibration range.
Visualizing the Workflow
The following diagrams illustrate the general workflow for analytical method validation and the specific process of cross-validation.
// Nodes SampleSet [label="Prepare a Set of Samples\n(Varying Concentrations)", fillcolor="#F1F3F4", fontcolor="#202124"]; AnalyzeHPLC [label="Analyze Samples\nusing HPLC Method", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AnalyzeGCMS [label="Analyze Samples\nusing GC-MS Method", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CompareResults [label="Compare Results from\nBoth Methods", fillcolor="#FBBC05", fontcolor="#202124"]; AssessAgreement [label="Assess Agreement &\nBias", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="Draw Conclusion on\nMethod Interchangeability", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges SampleSet -> AnalyzeHPLC; SampleSet -> AnalyzeGCMS; AnalyzeHPLC -> CompareResults; AnalyzeGCMS -> CompareResults; CompareResults -> AssessAgreement; AssessAgreement -> Conclusion; }
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hpst.cz [hpst.cz]
- 5. series.publisso.de [series.publisso.de]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Solar Cell Efficiency: A Comparative Guide to Hole Transport Materials
While direct, extensive research benchmarking 1-Phenoxynaphthalene as a primary component in solar applications is not widely available in current literature, this guide offers a comparative analysis of established and emerging hole transport materials (HTMs) crucial for the efficiency and stability of next-generation solar cells. This analysis will provide a valuable framework for researchers and scientists in the field of solar energy and material science to evaluate and compare the performance of novel material candidates like this compound against current standards.
The efficiency and longevity of perovskite and organic solar cells are critically dependent on the performance of the hole transport layer, which is responsible for extracting and transporting positive charge carriers (holes) from the light-absorbing layer to the electrode.[1] The ideal HTM should possess high hole mobility, appropriate energy level alignment with the perovskite or organic absorber layer, good film-forming properties, and long-term stability.[2] This guide compares the performance of the most commonly used organic and inorganic HTMs.
Comparative Performance of Hole Transport Materials
The following table summarizes the key performance parameters of various hole transport materials based on experimental data from published research. These parameters include Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).
| Hole Transport Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm2) | Fill Factor (FF) (%) | Key Advantages | Key Disadvantages |
| Organic HTMs | ||||||
| Spiro-OMeTAD | ~19.0 - 22.1[1][3] | ~1.108[3] | ~22.54[4] | ~70 - 81[3][4] | High efficiency, good hole mobility.[5] | High cost of synthesis and purification, requires dopants which can affect stability.[3] |
| PTAA | ~5.27 (in tin-based PSCs)[4] | ~0.380[4] | ~23.09[4] | ~60[4] | Good film-forming properties, relatively low cost. | Can have energy level mismatch with some perovskites.[4] |
| FDT-based HTM | ~20.2[5] | Higher than Spiro-OMeTAD[5] | Improved over Spiro-OMeTAD[5] | - | High adiabatic oxidation potential leading to increased stability.[5] | Less commercially available than Spiro-OMeTAD. |
| TET | ~18.6[3] | ~1.067[3] | - | >80[3] | Lower cost than Spiro-OMeTAD, can be used in very thin layers.[3] | Slightly lower Voc compared to Spiro-OMeTAD.[3] |
| Inorganic HTMs | ||||||
| Nickel Oxide (NiOx) | >20[2] | - | - | - | Excellent thermal stability, low material cost, scalable deposition methods.[2] | Can have interior defects that affect performance.[2] |
Experimental Protocols
The characterization of new hole transport materials in solar cells involves a series of standardized experiments to determine their performance and stability.
Device Fabrication
A typical laboratory-scale perovskite or organic solar cell is fabricated in a layered structure. The process generally involves:
-
Substrate Cleaning: A transparent conductive oxide (TCO) coated glass substrate (e.g., FTO or ITO) is sequentially cleaned using detergents, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Deposition of Electron Transport Layer (ETL): A layer of an electron-transporting material, such as TiO₂ or SnO₂, is deposited on the TCO substrate, often by spin coating, and then annealed at high temperatures.
-
Deposition of the Absorber Layer: The perovskite or organic active layer is deposited on top of the ETL, typically via spin coating from a precursor solution. This is a critical step, and the atmosphere (e.g., a nitrogen-filled glovebox) is often controlled to ensure high-quality film formation.
-
Deposition of the Hole Transport Layer (HTL): The hole transport material (e.g., Spiro-OMeTAD, or a novel compound like this compound) is dissolved in a solvent, often with additives like Li-TFSI and tBP for p-doping, and spin-coated onto the absorber layer.
-
Deposition of the Metal Contact: A conductive metal contact, typically gold (Au) or silver (Ag), is deposited on top of the HTL through thermal evaporation.
Performance Measurement
The primary performance metrics of the fabricated solar cells are determined by current density-voltage (J-V) measurements under simulated sunlight.
-
Light Source: A solar simulator with a light intensity of 100 mW/cm² (AM 1.5G) is used to illuminate the solar cell.
-
J-V Characterization: The current density of the cell is measured as the voltage is swept between a forward and reverse bias. This measurement yields the key parameters: PCE, Voc, Jsc, and FF.
-
External Quantum Efficiency (EQE): EQE measurements are performed to determine the ratio of collected charge carriers to incident photons at each wavelength.
-
Stability Testing: The long-term stability of the solar cell is assessed by continuously monitoring its performance under constant illumination or in a controlled environment (e.g., specific humidity and temperature) over an extended period.
Visualizing Experimental and Logical Workflows
Experimental Workflow for HTM Evaluation
Caption: Workflow for fabricating and characterizing solar cells with new HTMs.
Charge Transport in a Perovskite Solar Cell
Caption: Charge generation and transport in a perovskite solar cell.
References
Literature review of 1-Phenoxynaphthalene applications and limitations
A Comparative Guide to the Applications and Limitations of 1-Phenylnaphthalene
Introduction
Initially queried as 1-phenoxynaphthalene, research indicates a likely interest in the closely related and more extensively studied compound, 1-phenylnaphthalene. This guide provides a comprehensive literature review of 1-phenylnaphthalene, a polycyclic aromatic hydrocarbon, detailing its applications, limitations, and performance compared to alternative compounds. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering objective comparisons supported by experimental data.
Synthesis of 1-Phenylnaphthalene
1-Phenylnaphthalene is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction.[1] This method involves the palladium-catalyzed reaction of an aryl halide with an organoboron compound.
Experimental Protocol: Suzuki-Miyaura Coupling for 1-Phenylnaphthalene Synthesis
A general procedure for the synthesis of 1-phenylnaphthalene involves the reaction of 1-bromonaphthalene with phenylboronic acid in the presence of a palladium catalyst and a base.[2]
Materials:
-
1-bromonaphthalene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
To a suspension of potassium phenyltrifluoroborate (0.5 mmol), 1-bromonaphthalene (0.5 mmol), and K₂CO₃ (1.5 mmol) in MeOH (0.75 mL), add a solution of Pd(OAc)₂ in methanol (1.25 mL, 2 × 10⁻³ M).
-
Stir the reaction mixture at reflux for 2 hours.
-
Cool the mixture to room temperature and dilute with water (10 mL).
-
Extract the aqueous phase with CH₂Cl₂ (3 x 4 mL).
-
Combine the organic extracts, wash with brine (10 mL), and dry over MgSO₄.
-
Purify the crude product using column chromatography on silica gel, eluting with hexane, to yield 1-phenylnaphthalene.
A study reported a 75% yield of 1-phenylnaphthalene using this method.[2]
Applications and Performance Comparison
1-Phenylnaphthalene has been investigated for its utility in two primary areas: as a high-temperature heat transfer fluid and as a scaffold for the development of therapeutic agents.
High-Temperature Heat Transfer Fluid
Phenylnaphthalenes are explored as potential heat transfer fluids for applications such as concentrating solar power, owing to their high thermal stability.[3]
Comparison with Alternatives:
| Property | 1-Phenylnaphthalene | Dowtherm A / Therminol VP-1 (Biphenyl/Diphenyl Oxide Mixture) |
| State at Room Temp. | Liquid | Solidifies below 12°C |
| Max. Operating Temp. | Up to 500°C (with some degradation)[4] | ~400°C |
| Vapor Pressure | Low[3] | Relatively higher |
| Boiling Point | 324-325 °C[2] | 257°C |
Limitations: The primary limitation of 1-phenylnaphthalene as a heat transfer fluid is its tendency to isomerize and degrade at temperatures approaching 450-500°C.[4][5] These reactions produce higher melting point byproducts that can condense on cooler surfaces within a closed-loop system, potentially leading to blockages and reduced performance over time.[5] The synthesis cost is also a significant consideration, with estimates around $950 per liter, although cost-reduction strategies are being explored.[6]
Pharmaceutical Applications
The naphthalene scaffold is a common motif in medicinal chemistry. 1-Phenylnaphthalene derivatives have shown promise as both anticancer and antimicrobial agents.
Derivatives of 1-phenylnaphthalene have been evaluated for their cytotoxic effects against cancer cell lines.
Comparison of Anticancer Activity of 1-Phenylnaphthalene Derivatives against MCF-7 Breast Cancer Cells:
| Compound | IC₅₀ (µg/mL) |
| 1-Phenylnaphthalene (unsubstituted) | 85.2 |
| 1-(3,4-Methylenedioxyphenyl)naphthalene | 75.3 |
| 1-(3,4-Methylenedioxyphenyl)naphthoic acid | 60.1 |
| 1-(3,4,5-Trimethoxyphenyl)naphthalene | 55.4 |
Data sourced from a study on the anticancer activity of 1-phenylnaphthalene and pericarbonyl lignans.[7]
Experimental Protocol: MTT Assay for Cytotoxicity The anticancer activity of these compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Dissolve the test compounds in DMSO to create stock solutions.
-
Serially dilute the stock solutions with a complete cell culture medium to achieve a range of test concentrations. The final DMSO concentration should be less than 0.1%.
-
Seed MCF-7 cells in 96-well plates and treat them with the different concentrations of the test compounds.
-
Incubate the plates at 37°C in a 5% CO₂ atmosphere for 96 hours.
-
Add MTT reagent to each well and incubate for an additional 4 hours.
-
Dissolve the resulting formazan crystals in DMSO.
-
Measure the absorbance at 550 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[7]
Substituted 1-phenylnaphthalenes have demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Comparison of Minimum Inhibitory Concentrations (MIC) of 1-Phenylnaphthalene Derivatives:
| Compound | MSSA (µg/mL) | MRSA (µg/mL) | VSE (µg/mL) | VRE (µg/mL) |
| 1-(4-t-butylphenyl)-5-guanidinomethylnaphthalene | 0.5 | 2.0 | 2.0 | 4.0 |
| 1-(4-chlorophenyl)-5-guanidinomethylnaphthalene | 2.0 | 4.0 | 4.0 | 8.0 |
| 1-(4-bromophenyl)-5-guanidinomethylnaphthalene | 2.0 | 4.0 | 4.0 | 8.0 |
| Vancomycin (Control) | 1.0 | 2.0 | 1.0 | >128 |
| Ciprofloxacin (Control) | 0.25 | 1.0 | 0.5 | 1.0 |
MSSA: Methicillin-sensitive Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus; VSE: Vancomycin-sensitive Enterococcus; VRE: Vancomycin-resistant Enterococcus. Data sourced from a study on the antimicrobial activity of 4- and 5-substituted 1-phenylnaphthalenes.[8]
Experimental Protocol: Broth Microdilution for MIC Determination The Minimum Inhibitory Concentration (MIC) is determined according to the guidelines from the Clinical Laboratory Standards Institute (CLSI).
-
Prepare a series of two-fold dilutions of the test compounds in a liquid growth medium in 96-well microtiter plates.
-
Inoculate each well with a standardized suspension of the target bacterial strain.
-
Incubate the plates under appropriate conditions for the specific bacteria (e.g., 18-24 hours at 37°C).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.[8]
Limitations in Drug Development: While promising, the development of 1-phenylnaphthalene derivatives as drugs faces several hurdles. Like many polycyclic aromatic hydrocarbons, there are concerns about potential toxicity and carcinogenicity that need to be thoroughly investigated. The ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these compounds would require extensive optimization to ensure safety and efficacy in vivo.
Visualizations
Caption: Workflow for the synthesis of 1-Phenylnaphthalene via Suzuki-Miyaura coupling.
Caption: Key applications, advantages, and limitations of 1-phenylnaphthalene.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-PHENYLNAPHTHALENE | 605-02-7 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. info.ornl.gov [info.ornl.gov]
- 5. Phenylnaphthalene Derivatives as Heat Transfer Fluids for Concentrating Solar Power: Loop Experiments and Final Report - UNT Digital Library [digital.library.unt.edu]
- 6. info.ornl.gov [info.ornl.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Antimicrobial activity of various 4- and 5-substituted 1-phenylnaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 1-Phenoxynaphthalene
The following provides essential safety and logistical information for the proper disposal of 1-Phenoxynaphthalene, ensuring the safety of laboratory personnel and the protection of the environment. This guidance is intended for researchers, scientists, and drug development professionals.
Hazard Summary & Physical Properties
This compound is a combustible liquid that is harmful if swallowed and may be fatal if it enters the airways.[1] It is also toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to avoid release into the environment.[1]
| Property | Value | Source |
| Physical State | Viscous Liquid | [2] |
| Melting Point | -22 °C / -8 °F | [1] |
| Boiling Point | 324 - 325 °C / 615.2 - 617 °F | [2] |
| Flash Point | > 112 °C / > 233.6 °F | [2] |
| Density | 1.001 g/cm³ at 25 °C / 77 °F | [1] |
| Hazards | H227: Combustible liquidH302: Harmful if swallowedH304: May be fatal if swallowed and enters airwaysH411: Toxic to aquatic life with long lasting effects | [1] |
Experimental Protocols
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn. This includes:
-
Eye/Face Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
-
Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2][3]
-
Respiratory Protection : Under normal use conditions with adequate ventilation, no respiratory protection is typically needed.[2][3] However, if vapors or mists are generated, use a suitable respirator.
Spill Containment and Cleanup
In the event of a spill, follow these procedures:
-
Ensure Adequate Ventilation : Work in a well-ventilated area or a fume hood.
-
Contain the Spill : Cover drains to prevent the material from entering them.[1]
-
Absorb the Spill : For liquid spills, collect, bind, and pump off the material.[1] Use an inert absorbent material (e.g., sand, vermiculite) to absorb the spilled chemical.
-
Collect Waste : Sweep or shovel the absorbed material into a suitable, labeled container for disposal.[2]
-
Decontaminate the Area : Wash the spill area thoroughly with soap and water.
-
Dispose of Cleanup Materials : All contaminated materials (absorbent, gloves, etc.) must be disposed of as hazardous waste.
Disposal Procedures
Due to its toxicity to aquatic life, this compound must be disposed of as hazardous waste.[1] Under no circumstances should it be poured down the drain or disposed of in the regular trash.[4]
Step-by-Step Disposal Protocol:
-
Waste Collection :
-
Collect all this compound waste, including contaminated solids (e.g., pipette tips, paper towels) and liquids, in a designated and compatible waste container.[5][6] The container must be in good condition and have a secure lid.
-
Ensure the waste container material is compatible with this compound.[6]
-
-
Labeling :
-
Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound".[6] Include any other components of the waste mixture.
-
If applicable, add hazard warnings such as "Toxic" and "Environmental Hazard". Some related compounds, like naphthalene, require a "CANCER HAZARD" warning.[5]
-
-
Storage :
-
Arrange for Pickup :
Logical Workflow for Disposal
References
Navigating the Safe Handling of 1-Phenoxynaphthalene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 1-Phenoxynaphthalene, including operational and disposal plans. By offering procedural, step-by-step guidance, this document aims to be a preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE, categorized by the type of protection.
| Protection Type | Recommended PPE | Specifications and Use Considerations |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Should meet ANSI Z87.1 or equivalent standards. Ensure a snug fit to prevent exposure from splashes or aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | Select gloves based on the specific solvent used with this compound. Regularly inspect gloves for signs of degradation or puncture. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat or chemical-resistant apron. | A flame-retardant lab coat is recommended. Ensure sleeves are fully extended and the coat is buttoned. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | A formal respiratory protection program, including fit testing and training, is required if respirators are used. |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is essential to minimize risk and ensure regulatory compliance.
Handling and Storage
-
Engineering Controls: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.
Spill and Emergency Procedures
-
Minor Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the absorbed material and place it in a sealed container for disposal. Ventilate the area and clean the spill site with a suitable solvent.
-
Major Spills: In the event of a large spill, evacuate the area immediately. Contact your institution's environmental health and safety (EHS) department for assistance.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Labeling: Label waste containers with "Hazardous Waste" and the full chemical name "this compound."
-
Disposal: Dispose of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
Logical Workflow for Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: A logical workflow for the safe handling and disposal of this compound.
By adhering to these guidelines and promoting a culture of safety, laboratories can effectively manage the risks associated with handling this compound and ensure the well-being of their personnel.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
